molecular formula C18H15F3N2O2 B12385115 Sdh-IN-10

Sdh-IN-10

Cat. No.: B12385115
M. Wt: 348.3 g/mol
InChI Key: IDYFQCNLLKHSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sdh-IN-10 is a novel, high-potency small molecule inhibitor specifically designed to target Succinate Dehydrogenase (SDH), a key complex in both the mitochondrial electron transport chain and the Krebs cycle . By inhibiting SDH, this compound disrupts cellular energy metabolism and leads to the accumulation of succinate, which can stabilize Hypoxia-Inducible Factor (HIF-1α) and promote an angiogenic response, making it a valuable tool for studying metabolic adaptations in cancers . Its precise mechanism and selectivity profile make it particularly useful for investigating hereditary paragangliomas and pheochromocytomas, which are often linked to SDH mutations . Researchers can utilize this compound to explore the intricate relationship between mitochondrial dysfunction, epigenetic regulation, and tumorigenesis in various cellular and animal models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

7,7-dimethyl-2,5-dioxo-4-(3,4,5-trifluorophenyl)-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C18H15F3N2O2/c1-18(2)5-12-15(13(24)6-18)14(9(7-22)17(25)23-12)8-3-10(19)16(21)11(20)4-8/h3-4,9,14H,5-6H2,1-2H3,(H,23,25)

InChI Key

IDYFQCNLLKHSDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(C(=O)N2)C#N)C3=CC(=C(C(=C3)F)F)F)C(=O)C1)C

Origin of Product

United States

Foundational & Exploratory

Sdh-IN-10 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Sdh-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small molecule inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. By directly targeting SDH, this compound disrupts cellular metabolism and signaling, leading to a cascade of downstream effects with significant therapeutic potential, particularly in oncology. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Induction of a Pseudohypoxic State

Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II, is unique as it participates in both the Krebs cycle and the electron transport chain (ETC). In the Krebs cycle, it catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from this reaction to the ubiquinone pool.

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SDH. This inhibition leads to the intracellular accumulation of the metabolite succinate. Elevated levels of succinate act as an oncometabolite by competitively inhibiting α-ketoglutarate-dependent dioxygenases, most notably Prolyl Hydroxylase Domain enzymes (PHDs).

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.

By inhibiting PHDs, the accumulated succinate prevents HIF-1α hydroxylation and degradation. Consequently, HIF-1α stabilizes, accumulates in the cytoplasm, and translocates to the nucleus even in the presence of ample oxygen. In the nucleus, it dimerizes with HIF-1β to form the active HIF-1 transcription factor, which then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This process activates a transcriptional program typically associated with cellular responses to low oxygen (hypoxia), a state often referred to as "pseudohypoxia." This signaling cascade is a key driver in the progression of certain tumors.

Sdh-IN-10_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus SDH Succinate Dehydrogenase (Complex II) Succinate Succinate SDH->Succinate Accumulation Fumarate Fumarate SDH->Fumarate Succinate->SDH Oxidation PHD Prolyl Hydroxylase (PHD) Succinate->PHD Inhibition Sdh_IN_10 This compound Sdh_IN_10->SDH Inhibition HIF1a_pOH HIF-1α-OH PHD->HIF1a_pOH VHL VHL E3 Ligase HIF1a_pOH->VHL Binding HIF1a HIF-1α HIF1a->HIF1a_pOH Prolyl Hydroxylation HIF1a_Accumulation Accumulated HIF-1α Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_pOH Degradation HIF1b HIF-1β (ARNT) HIF1a_Accumulation->HIF1b Translocation & Dimerization HIF1_Complex HIF-1 Complex (HIF-1α/β) HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription Activation SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis P1 Isolate Mitochondria or Prepare Cell Lysate P2 Prepare Reagents: - Assay Buffer - SDH Substrate (Succinate) - Probe (e.g., DCIP) - this compound Dilutions P1->P2 A1 Add Sample (Mitochondria/Lysate) P2->A1 A2 Add this compound (Varying Concentrations) A1->A2 A3 Pre-incubate A2->A3 A4 Initiate Reaction: Add Substrate Mix A3->A4 R1 Measure Absorbance (e.g., 600 nm) Kinetically over Time A4->R1 R2 Calculate Reaction Velocity (V) R1->R2 R3 Plot % Inhibition vs. [this compound] R2->R3 R4 Calculate IC50 (Non-linear Regression) R3->R4

The Molecular Target of Sdh-IN-10: A Technical Guide to Succinate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme embedded in the inner mitochondrial membrane. Also known as Complex II of the electron transport chain, SDH plays a unique dual role in cellular metabolism, participating in both the citric acid (TCA) cycle and oxidative phosphorylation.[1] This guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize such inhibitors.

The Target: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a hetero-tetrameric enzyme complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[2]

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for the substrate, succinate. It is responsible for the oxidation of succinate to fumarate in the TCA cycle.[2]

  • SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters that facilitate the transfer of electrons from FADH2 to the ubiquinone pool.[2]

  • SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the binding pocket for ubiquinone (coenzyme Q).[2]

This compound, like many other succinate dehydrogenase inhibitors (SDHIs) utilized as fungicides, is believed to exert its inhibitory effect by targeting the ubiquinone-binding site (Q-site) of the SDH complex. This site is a pocket formed by the SDHB, SDHC, and SDHD subunits.[3] By binding to this site, this compound competitively inhibits the binding of ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters in SDHB to coenzyme Q.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the mitochondrial electron transport chain at Complex II. This inhibition has two major consequences for the cell:

  • Interruption of the Citric Acid Cycle: By preventing the oxidation of succinate to fumarate, this compound causes an accumulation of succinate.[4] This can have downstream effects on cellular metabolism and signaling.

  • Inhibition of Oxidative Phosphorylation: The blockage of electron transfer from SDH to the ubiquinone pool prevents the subsequent transfer of electrons to Complex III and Complex IV. This halts the process of oxidative phosphorylation, leading to a significant reduction in ATP synthesis.[4] The resulting energy depletion can ultimately lead to cell death, which is the basis for its antifungal activity.[5]

Quantitative Data

The inhibitory potency of this compound and similar compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

CompoundTargetParameterValueReference
This compound Rhizoctonia solani SDHIC500.12 µM
This compound Rhizoctonia solaniEC500.002 µg/mL
SDH-IN-15 SDHIC502.04 µM[6]
SDH-IN-15 R. solaniEC500.039 µg/mL[6]
SDH-IN-15 S. sclerotiorumEC500.426 µg/mL[6]
SDH-IN-15 B. cinereaEC503.482 µg/mL[6]

Experimental Protocols

Protocol for Succinate Dehydrogenase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and can be used to determine the IC50 value of an inhibitor like this compound. The assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCIP), which acts as an artificial electron acceptor from SDH.

Materials:

  • SDH Assay Buffer (e.g., 25 mM Potassium Phosphate, pH 7.2)

  • SDH Substrate Mix (containing succinate)

  • SDH Probe (e.g., DCIP)

  • Sample (e.g., isolated mitochondria, cell or tissue lysates)

  • Inhibitor (this compound) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Sample Preparation:

    • Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold SDH Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant containing the mitochondrial fraction.

  • Assay Reaction:

    • To each well of a 96-well plate, add 5-50 µL of the prepared sample.

    • Add the inhibitor (this compound) at a range of concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

    • Adjust the volume of each well to 50 µL with SDH Assay Buffer.

    • Prepare a reaction mix containing SDH Assay Buffer, SDH Substrate Mix, and SDH Probe according to the manufacturer's instructions.

    • Add 50 µL of the reaction mix to each well.

  • Measurement:

    • Immediately measure the absorbance at 600 nm in a microplate reader at 25°C in kinetic mode.

    • Record absorbance readings every 5 minutes for a total of 30 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔOD/min) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Inhibition of the Mitochondrial Electron Transport Chain

The following diagram illustrates the central role of Succinate Dehydrogenase (Complex II) in the electron transport chain and how its inhibition by this compound disrupts this process.

Electron_Transport_Chain_Inhibition cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate NADH NADH Complex_I Complex I NADH->Complex_I e- NAD NAD+ CoQ Coenzyme Q Complex_I->CoQ e- H_plus H+ Complex_I->H_plus H+ pump Complex_II->Fumarate Complex_II->CoQ e- Complex_III Complex III CytC Cytochrome c Complex_III->CytC e- Complex_III->H_plus H+ pump Complex_IV Complex IV Complex_IV->H_plus H+ pump O2 O₂ Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP CoQ->Complex_III e- CytC->Complex_IV e- H_plus->ATP_Synthase H+ flow H2O H₂O ADP ADP + Pi Sdh_IN_10 This compound Sdh_IN_10->Complex_II Inhibition

Caption: Inhibition of the electron transport chain by this compound at Complex II.

Experimental Workflow for SDH Inhibitor Discovery

The discovery of novel SDH inhibitors often involves a multi-step process that combines computational and experimental approaches. The following diagram outlines a typical workflow.

SDHI_Discovery_Workflow start Target Identification (Succinate Dehydrogenase) virtual_screening Virtual Screening (In Silico) start->virtual_screening hit_identification Hit Identification & Selection virtual_screening->hit_identification synthesis Chemical Synthesis of Hit Compounds hit_identification->synthesis in_vitro_assay In Vitro SDH Inhibition Assay (IC50) synthesis->in_vitro_assay sar_optimization Structure-Activity Relationship (SAR) Optimization in_vitro_assay->sar_optimization sar_optimization->synthesis Iterative Design in_vivo_testing In Vivo Antifungal Activity (EC50) sar_optimization->in_vivo_testing lead_compound Lead Compound (e.g., this compound) in_vivo_testing->lead_compound

Caption: A typical workflow for the discovery and optimization of SDH inhibitors.

Conclusion

This compound targets a fundamental enzyme in cellular metabolism, succinate dehydrogenase. Its inhibitory action disrupts both the citric acid cycle and the electron transport chain, leading to a potent antifungal effect. The methodologies outlined in this guide provide a framework for the characterization of this compound and the discovery of novel SDH inhibitors. Further research into the specific binding kinetics and structure-activity relationships of this compound will be crucial for the development of more effective and selective antifungal agents.

References

The Antifungal Potential of Succinate Dehydrogenase Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases did not yield specific information regarding an antifungal agent designated "Sdh-IN-10." The following guide provides a comprehensive overview of the antifungal activity spectrum, mechanism of action, and experimental evaluation of Succinate Dehydrogenase Inhibitors (SDHIs) as a class of compounds, drawing upon established research in the field.

Introduction

Succinate Dehydrogenase Inhibitors (SDHIs) are a significant class of fungicides that play a crucial role in agriculture and are being explored for further applications. These molecules target the succinate dehydrogenase (SDH) enzyme, also known as complex II, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] By inhibiting this enzyme, SDHIs effectively disrupt fungal respiration and energy production, leading to growth inhibition and cell death. This guide delves into the technical aspects of SDHI antifungal activity, providing insights for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mode of action for SDHI fungicides is the inhibition of the succinate dehydrogenase enzyme complex. This enzyme is responsible for the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.[3][4] Inhibition of SDH leads to a blockage of cellular respiration, resulting in a rapid depletion of ATP, the cell's primary energy currency. This disruption of energy metabolism is the ultimate cause of the fungicidal or fungistatic effect.

Recent research has also shed light on the broader cellular impacts of SDH inhibition. The accumulation of succinate due to enzyme blockage can act as an oncometabolite and influence various signaling pathways.[4] For instance, elevated succinate levels can inhibit prolyl-hydroxylases, leading to the stabilization of hypoxia-inducible factors (HIFs), which can have wide-ranging effects on cellular metabolism and stress responses.[4]

cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain cluster_pathways Downstream Signaling Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Succinate_acc Succinate Accumulation ComplexII Complex II (SDH) Ubiquinone Ubiquinone Pool ComplexII->Ubiquinone e- SDHI SDH Inhibitor (e.g., this compound) SDHI->Succinate Inhibition SDHI->ComplexII Inhibition PHD Prolyl-hydroxylases (PHD) Succinate_acc->PHD Inhibition HIF HIF-1α Stabilization PHD->HIF Degradation start Start culture Fungal Culture (e.g., on PDA) start->culture prep_inoculum Prepare Inoculum (Saline wash, standardize turbidity) culture->prep_inoculum plate_setup Plate Setup (96-well) - Add compound dilutions - Add inoculum prep_inoculum->plate_setup serial_dilute Serial Dilution of Antifungal Compound serial_dilute->plate_setup incubate Incubate (e.g., 28°C, 4-7 days) plate_setup->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC/EC50 read_results->determine_mic end End determine_mic->end

References

Sdh-IN-10: A Potent Inhibitor of Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Due to its critical role in cellular respiration, SDH has emerged as a significant target for the development of fungicides in agriculture and potential therapeutic agents in medicine. This compound, also identified as Compound B5 in some literature, has demonstrated significant inhibitory activity against SDH, particularly from fungal pathogens, positioning it as a molecule of interest for further investigation.

Chemical Structure and Properties

The detailed chemical structure and a comprehensive list of physicochemical properties for this compound are not publicly available in the currently accessible literature. The primary source of this information is likely a research paper by Jingwen Wang and colleagues in Pest Management Science, which is not fully accessible.

Biological Activity

This compound has been characterized as a potent inhibitor of succinate dehydrogenase, exhibiting significant activity against the enzyme from the plant pathogenic fungus Rhizoctonia solani (R. solani). This inhibitory action translates to effective antifungal properties.

Quantitative Biological Data
ParameterTargetValueReference
IC50 Rhizoctonia solani SDH (RsSDH)0.12 µM[1][2][3]
EC50 Rhizoctonia solani0.002 µg/mL[2][3]

Note: IC50 (half maximal inhibitory concentration) indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC50 (half maximal effective concentration) represents the concentration of a drug that gives a half-maximal response, in this case, antifungal activity.

Mechanism of Action and Signaling Pathways

This compound functions by inhibiting the enzymatic activity of succinate dehydrogenase. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain. By blocking this enzyme, this compound disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

The specific binding mode and detailed interactions of this compound with the SDH enzyme complex are not detailed in the available resources. A general representation of the SDH inhibition pathway is provided below.

SDH_Inhibition_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (Complex II) Succinate Succinate SDH SDH Succinate->SDH Binds to active site Fumarate Fumarate SDH->Fumarate Catalyzes oxidation Sdh_IN_10 This compound Sdh_IN_10->SDH Inhibits

Caption: General mechanism of Succinate Dehydrogenase (SDH) inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound, the succinate dehydrogenase inhibition assay, and the in vitro antifungal activity assays are contained within the primary research article, which is not publicly accessible. However, a general methodology for an SDH inhibition assay is outlined below.

General Succinate Dehydrogenase (SDH) Inhibition Assay Protocol

This protocol describes a typical spectrophotometric assay to measure SDH activity and its inhibition.

1. Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.

2. Materials:

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Sodium azide (to inhibit terminal oxidases)

  • Isolated mitochondria or purified SDH enzyme

  • This compound at various concentrations

  • Spectrophotometer capable of reading absorbance at 600 nm

3. Procedure:

  • Prepare a reaction mixture containing phosphate buffer, sodium azide, and DCPIP in a cuvette.

  • Add the isolated mitochondria or purified SDH enzyme to the reaction mixture.

  • To test for inhibition, add different concentrations of this compound to the respective cuvettes. A control cuvette with no inhibitor should also be prepared.

  • Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the succinate solution.

  • Immediately measure the decrease in absorbance at 600 nm over time using the spectrophotometer. The rate of decrease in absorbance is indicative of the SDH activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, DCPIP, Azide) B Add SDH Enzyme A->B C Add this compound (Varying Concentrations) B->C D Initiate with Succinate C->D E Measure Absorbance at 600 nm (Kinetic Read) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: A generalized workflow for a succinate dehydrogenase (SDH) inhibition assay.

Conclusion

This compound is a potent succinate dehydrogenase inhibitor with promising antifungal activity, particularly against R. solani. While the available data highlights its potential, a comprehensive understanding of its chemical nature, detailed mechanism of action, and full biological profile requires access to the primary scientific literature. Further research and disclosure of this information would be invaluable for the scientific community to fully evaluate the potential of this compound in agricultural and therapeutic applications.

References

An In-depth Technical Guide on the Discovery of Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available scientific literature or data could be found for a specific molecule designated "Sdh-IN-10". The following guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Succinate Dehydrogenase Inhibitors (SDHIs) as a class of molecules, intended for researchers, scientists, and drug development professionals.

Introduction to Succinate Dehydrogenase

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[1] In the ETC, it transfers electrons from succinate to coenzyme Q (ubiquinone), contributing to the generation of ATP.[1][2] Due to its central role in cellular respiration and energy production, SDH has emerged as a significant target for the development of fungicides in agriculture and is being explored as a potential therapeutic target in various human diseases.[3][4]

The Discovery of Novel Succinate Dehydrogenase Inhibitors

The discovery of novel SDHIs has been significantly accelerated by integrating computational and experimental approaches. A common strategy involves in silico library design and pharmacophore mapping to identify new chemical scaffolds that can effectively inhibit the enzyme.[3][5]

Virtual Screening and Pharmacophore Modeling

A typical workflow for the discovery of novel SDHIs is outlined below. This process starts with the design of a virtual library of compounds and leverages computational models to predict their binding affinity to the target enzyme.

G cluster_0 In Silico Discovery cluster_1 Experimental Validation A In Silico Library Design (e.g., ZINC database) C Virtual Screening (Filtering compounds based on pharmacophore model) A->C B Pharmacophore Model Generation (Based on known SDHIs) B->C D Structure-Based Virtual Screening (Docking into SDH active site) C->D E Hit Identification (Selection of promising candidates) D->E F Synthesis of Selected Hits E->F Promising Candidates G In Vitro SDH Inhibition Assay (Measurement of IC50) F->G H Biological Activity Assays (e.g., antifungal activity, EC50) G->H I Lead Optimization H->I G cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle (Matrix) cluster_2 Electron Transport Chain succinate Succinate SDH Succinate Dehydrogenase (Complex II) succinate->SDH fumarate Fumarate SDH->fumarate Oxidation CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- CIII Complex III CoQ->CIII e- CIV Complex IV CIII->CIV e- ATP_Synthase ATP Synthase CIV->ATP_Synthase H+ gradient SDHI SDH Inhibitor SDHI->SDH Blocks e- transfer

References

Sdh-IN-10 and its Role in Cellular Respiration: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The scientific literature on a specific molecule designated "Sdh-IN-10" is limited. The available information primarily identifies it as a potent succinate dehydrogenase (SDH) inhibitor with antifungal properties. This guide provides a comprehensive overview of the role of its target, the succinate dehydrogenase enzyme complex, in cellular respiration and contextualizes the function of SDH inhibitors. The data and experimental frameworks presented are based on general knowledge of SDH inhibitors, as specific research on this compound in a broader biological or therapeutic context is not extensively published.

The Central Role of Succinate Dehydrogenase (SDH) in Cellular Respiration

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II or succinate-coenzyme Q reductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the citric acid cycle (Krebs cycle) and the mitochondrial electron transport chain (ETC).[1][2]

1.1. Dual Functions of the SDH Complex:

  • Citric Acid Cycle: In the mitochondrial matrix, SDH catalyzes the oxidation of succinate to fumarate. This reaction is a key step in the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[3][4]

  • Electron Transport Chain: The electrons derived from the oxidation of succinate are transferred to the electron transport chain. SDH passes these electrons to ubiquinone (Coenzyme Q), which is then reduced to ubiquinol.[5] This process contributes to the pool of reduced ubiquinone that is utilized by Complex III to pump protons across the inner mitochondrial membrane, ultimately driving the synthesis of ATP.[3]

1.2. Structure of the SDH Complex:

The mammalian SDH complex is composed of four protein subunits:[1][6]

  • SDHA (Flavoprotein subunit): This subunit contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.[1]

  • SDHB (Iron-sulfur protein subunit): It contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form a pathway for electrons to be transferred from FAD to the ubiquinone binding site.[1]

  • SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane. They form the binding site for ubiquinone and contain a heme b group.[1]

This compound: A Succinate Dehydrogenase Inhibitor

Based on available data, this compound is a potent inhibitor of succinate dehydrogenase. Its characterization in the public domain is primarily as a fungicide, demonstrating high efficacy against certain plant-pathogenic fungi.

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

CompoundTarget OrganismAssay TypeValueUnits
This compoundRhizoctonia solaniSDH Enzyme Inhibition0.12µM (IC50)
This compoundRhizoctonia solaniAntifungal Activity0.002µg/mL (EC50)
This compoundPhakopsora pachyrhiziAntifungal ActivityActive-

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action of SDH Inhibitors

SDH inhibitors (SDHIs) function by binding to the SDH enzyme complex and disrupting its catalytic activity. There are two main classes of SDH inhibitors based on their binding site:[4][8]

  • Succinate-binding site (SDHA) inhibitors: These are typically substrate analogs, such as malonate, that competitively inhibit the binding of succinate.[4][9]

  • Ubiquinone-binding site (Q-site) inhibitors: This is a larger and more diverse class of inhibitors, which includes many commercial fungicides. These compounds bind to the ubiquinone binding pocket formed by the SDHB, SDHC, and SDHD subunits, thereby blocking the transfer of electrons to ubiquinone.[8][9]

By inhibiting SDH, these compounds effectively halt the flow of electrons from succinate into the electron transport chain, leading to a decrease in ATP production and an impairment of cellular respiration.[2][10] This disruption of energy metabolism is the basis for their fungicidal and potentially other therapeutic effects.[11]

SDH_Inhibition_Pathway cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane Succinate Succinate SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex Oxidation Fumarate Fumarate SDH_Complex->Fumarate Product Ubiquinone Ubiquinone (Q) SDH_Complex->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Complex_III Complex III Ubiquinol->Complex_III e- to ETC Sdh_IN_10 This compound (SDH Inhibitor) Sdh_IN_10->SDH_Complex Inhibition

Mechanism of SDH inhibition in the electron transport chain.

Experimental Protocols for the Evaluation of SDH Inhibitors

Due to the lack of specific published research on this compound, detailed experimental protocols for this particular compound are not available. However, a general workflow for the preclinical evaluation of a novel SDH inhibitor would typically involve the following stages.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism of Action cluster_2 In Vivo Studies Enzyme_Assay SDH Enzymatic Assay (e.g., Spectrophotometric) Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Enzyme_Assay->Cell_Viability Determine cellular potency OCR_Measurement Oxygen Consumption Rate (OCR) Measurement (e.g., Seahorse) Cell_Viability->OCR_Measurement Confirm mitochondrial target ROS_Production Reactive Oxygen Species (ROS) Production Assay OCR_Measurement->ROS_Production Investigate downstream effects Metabolomics Metabolomic Analysis (Succinate Accumulation) ROS_Production->Metabolomics Assess metabolic impact PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Metabolomics->PK_PD Transition to in vivo Efficacy_Models Disease Models (e.g., Xenograft, Infection) PK_PD->Efficacy_Models Evaluate in vivo effect Toxicology Toxicology Studies Efficacy_Models->Toxicology Assess safety profile

Conceptual workflow for preclinical evaluation of an SDH inhibitor.

4.1. In Vitro Enzymatic Assays: The inhibitory activity of a compound against isolated SDH is typically measured using spectrophotometric assays. One common method involves monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate and mitochondrial extracts. The rate of DCPIP reduction is proportional to SDH activity, and the IC50 value of an inhibitor can be determined by measuring the reduction in this rate at various inhibitor concentrations.

4.2. Cellular Assays: The effect of an SDH inhibitor on cellular respiration is often assessed by measuring the oxygen consumption rate (OCR) of intact cells using techniques like Seahorse XF analysis. Treatment with an SDH inhibitor is expected to cause a significant decrease in the basal and maximal OCR. Cellular viability assays (e.g., MTT or CellTiter-Glo) are used to determine the cytotoxic effects of the inhibitor on different cell lines.

4.3. In Vivo Models: For drug development, promising inhibitors are evaluated in animal models. This includes pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound, as well as efficacy studies in relevant disease models (e.g., tumor xenografts for cancer or infection models for antifungal activity).

Conclusion

Succinate dehydrogenase is a cornerstone of cellular energy metabolism, making it a compelling target for the development of therapeutic agents and research tools. While the publicly available information on this compound is currently limited to its potent antifungal activity, this identifies it as a powerful inhibitor of SDH. The principles of SDH inhibition and the experimental methodologies outlined in this guide provide a framework for understanding how this compound and other molecules in its class exert their effects on cellular respiration. Further research into the specificity, binding kinetics, and effects of this compound on mammalian cells would be necessary to explore its potential beyond its current application as a fungicide.

References

In-Depth Technical Guide: Sdh-IN-10 and its Inhibitory Effect on Mitochondrial Complex II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative inhibitory effects, and experimental basis of Sdh-IN-10, a novel inhibitor of mitochondrial complex II, also known as succinate dehydrogenase (SDH). The information presented is collated from publicly available data and the primary scientific literature.

Executive Summary

This compound is a potent succinate dehydrogenase inhibitor (SDHI) belonging to a novel class of quinolin-2(1H)-one analogues. Research indicates that this compound exhibits significant inhibitory activity against SDH and demonstrates considerable antifungal properties. This guide will delve into the quantitative measures of its efficacy, the experimental protocols used for its characterization, and its molecular mechanism of action.

Quantitative Data on Inhibitory Effects

The inhibitory potency of this compound and its analogues has been quantified through both enzymatic and in-vivo assays. The key metrics are the half-maximal inhibitory concentration (IC50) against the succinate dehydrogenase enzyme and the half-maximal effective concentration (EC50) against various fungal pathogens. This compound is identified as compound 6r in the primary literature.

CompoundTargetIC50 (µg/mL)[1]Target OrganismEC50 (µg/mL)[1]
This compound (6r) Succinate Dehydrogenase0.232 Botrytis cinerea0.205 [1]
Analogue 6oSuccinate Dehydrogenase0.450[1]Botrytis cinerea0.398[1]
Analogue 6pSuccinate Dehydrogenase0.672[1]Botrytis cinerea0.513[1]
Pyraziflumid (Commercial Fungicide)Succinate Dehydrogenase0.858[1]Botrytis cinerea0.706[1]

Mechanism of Action: Inhibition of Mitochondrial Complex II

This compound functions by directly targeting and inhibiting the enzymatic activity of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. SDH is unique as it participates in both the citric acid cycle (Krebs cycle) and the electron transport chain (ETC).

Signaling and Metabolic Pathway Disruption:

By inhibiting SDH, this compound disrupts two central metabolic pathways:

  • Citric Acid Cycle: It blocks the oxidation of succinate to fumarate, leading to an accumulation of succinate.

  • Electron Transport Chain: The inhibition of SDH (Complex II) prevents the transfer of electrons from succinate to the ubiquinone pool, thereby impairing mitochondrial respiration and ATP production.

Molecular docking and dynamic simulations from the source study indicate that this compound (compound 6r) has a strong affinity for the active site of SDH, suggesting a competitive or mixed-type inhibition mechanism.[1]

cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) ComplexII Complex II (SDH) Ubiquinone Ubiquinone Pool ComplexII->Ubiquinone Electron Transfer Sdh_IN_10 This compound Sdh_IN_10->Inhibition Inhibition->Succinate Inhibition Inhibition->ComplexII Inhibition

Mechanism of this compound Inhibition of Mitochondrial Complex II.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its analogues.

Synthesis of Quinolin-2(1H)-one Analogues (General Protocol)

The synthesis of the quinolin-2(1H)-one derivatives, including this compound (6r), involves a multi-step process. A generalized protocol based on similar chemical syntheses is as follows:

  • Starting Materials: Commercially available substituted anilines and diethyl malonate are used as primary starting materials.

  • Cyclization: The aniline is reacted with diethyl malonate in the presence of a suitable solvent and catalyst to form the quinolin-2(1H)-one core structure.

  • Intermediate Formation: The quinolin-2(1H)-one core is then subjected to a series of reactions to introduce the necessary functional groups at specific positions. This may involve chlorination, followed by reaction with a substituted phenol to form an ether linkage.

  • Final Amide Coupling: The resulting intermediate is then coupled with a desired acid chloride or carboxylic acid (in the presence of a coupling agent) to form the final amide product.

  • Purification: The final compounds are purified using column chromatography and characterized by NMR and mass spectrometry.

G A Substituted Aniline + Diethyl Malonate B Cyclization A->B C Quinolin-2(1H)-one Core B->C D Functionalization (e.g., Chlorination, Etherification) C->D E Intermediate D->E F Amide Coupling with Substituted Acid Chloride E->F G Final Product (e.g., this compound) F->G H Purification and Characterization G->H

General Synthetic Workflow for this compound.
Succinate Dehydrogenase (SDH) Inhibition Assay (IC50 Determination)

The in vitro inhibitory activity of this compound against SDH is determined using a spectrophotometric assay.

  • Enzyme Source: Mitochondria are isolated from a relevant biological source (e.g., rat liver, fungal cells) by differential centrifugation. The protein concentration of the mitochondrial suspension is determined.

  • Assay Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change is proportional to the SDH activity.

  • Reagents:

    • Phosphate buffer (pH 7.0)

    • Succinate (substrate)

    • Potassium cyanide (KCN) (to inhibit complex IV)

    • DCPIP (electron acceptor)

    • Phenazine methosulfate (PMS) (electron carrier)

    • Test compound (this compound) dissolved in DMSO

  • Procedure: a. In a 96-well plate, the reaction mixture containing phosphate buffer, succinate, and KCN is prepared. b. The isolated mitochondria and varying concentrations of this compound (or vehicle control) are added to the wells. c. The reaction is initiated by adding PMS and DCPIP. d. The decrease in absorbance at 600 nm is measured kinetically at a constant temperature (e.g., 25°C) using a microplate reader.

  • Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the control. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

G A Isolate Mitochondria B Prepare Reaction Mixture (Buffer, Succinate, KCN) A->B C Add Mitochondria and Varying [this compound] B->C D Initiate Reaction with PMS and DCPIP C->D E Kinetic Measurement of Absorbance at 600 nm D->E F Calculate Reaction Rates and % Inhibition E->F G Dose-Response Curve Fitting and IC50 Determination F->G

Workflow for SDH Inhibition Assay (IC50 Determination).
Antifungal Activity Assay (EC50 Determination)

The in vivo antifungal efficacy of this compound is assessed by determining its effect on the mycelial growth of various fungal pathogens.

  • Fungal Strains: Pure cultures of the target fungi (e.g., Botrytis cinerea, Rhizoctonia cerealis) are maintained on a suitable growth medium like Potato Dextrose Agar (PDA).

  • Assay Principle: The test compound is incorporated into the growth medium at various concentrations, and the inhibition of fungal growth is measured after a specific incubation period.

  • Procedure: a. This compound is dissolved in DMSO and then mixed with molten PDA to achieve a range of final concentrations. A control with DMSO alone is also prepared. b. The PDA-inhibitor mixtures are poured into petri dishes. c. A small plug of the actively growing fungal mycelium is placed at the center of each plate. d. The plates are incubated at a suitable temperature (e.g., 25°C) for a period that allows for significant growth in the control plates.

  • Data Analysis: a. The diameter of the fungal colony is measured in two perpendicular directions for each plate. b. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. c. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly effective inhibitor of mitochondrial complex II, demonstrating potent antifungal activity. Its mechanism of action, centered on the dual disruption of the citric acid cycle and the electron transport chain, makes it a valuable tool for research in mitochondrial metabolism and a promising lead compound in the development of novel fungicides. The experimental protocols outlined provide a robust framework for the evaluation of this and similar compounds.

References

Sdh-IN-10: A Technical Guide to its Biological Function and Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This technical guide provides a comprehensive overview of the known biological functions, associated pathways, and antifungal properties of this compound. The information is compiled from available biochemical data and the broader context of succinate dehydrogenase inhibitors (SDHIs).

Core Mechanism of Action

This compound exerts its biological effect by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme complex (also known as Complex II). SDH is unique as it participates in both the TCA cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons to the ubiquinone pool.[1][2] By inhibiting SDH, this compound disrupts these fundamental cellular processes, leading to a halt in cellular respiration and energy production, which is the basis for its potent antifungal activity.[2][3]

Quantitative Biological Data

The available quantitative data for this compound highlights its potent inhibitory and antifungal activities.

ParameterOrganism/EnzymeValueReference
IC50 Rhizoctonia solani succinate dehydrogenase0.12 µM
EC50 Rhizoctonia solani0.002 µg/mL
EC50 Phakopsora pachyrhiziNot specified

Table 1: Quantitative Inhibitory and Antifungal Activity of this compound. IC50 (half maximal inhibitory concentration) indicates the concentration of this compound required to inhibit the enzymatic activity of succinate dehydrogenase by 50%. EC50 (half maximal effective concentration) represents the concentration required to inhibit the growth of the specified fungal species by 50%.

Signaling and Metabolic Pathways

The primary pathway affected by this compound is the cellular respiration pathway, specifically the TCA cycle and the electron transport chain.

SDHI_Mechanism_of_Action cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH_ETC Complex II (SDH) UQ Ubiquinone Pool SDH_ETC->UQ e- Disruption Disruption of Electron Flow & ATP Production SDH_ETC->Disruption Complex_III Complex III UQ->Complex_III e- Sdh_IN_10 This compound Sdh_IN_10->SDH_ETC Inhibition SDH SDH Sdh_IN_10->SDH Inhibition SDH->Disruption Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Prepare fungal culture (e.g., Rhizoctonia solani) Inoculation 4. Inoculate growth medium (e.g., PDA plates or liquid broth) with fungal culture Fungal_Culture->Inoculation Sdh_IN_10_Stock 2. Prepare stock solution of this compound in DMSO Serial_Dilutions 3. Perform serial dilutions of this compound Sdh_IN_10_Stock->Serial_Dilutions Treatment 5. Add this compound dilutions to the growth medium Serial_Dilutions->Treatment Inoculation->Treatment Incubation 6. Incubate under optimal growth conditions Treatment->Incubation Measurement 7. Measure fungal growth (e.g., mycelial diameter, optical density) Incubation->Measurement Calculation 8. Calculate % inhibition and determine EC50 Measurement->Calculation SDH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Mitochondria_Isolation 1. Isolate mitochondria from the target organism Reaction_Setup 3. Set up reaction mixture: - Isolated mitochondria - Succinate (substrate) - Electron acceptor (e.g., DCPIP) - this compound dilutions Mitochondria_Isolation->Reaction_Setup Sdh_IN_10_Dilutions 2. Prepare serial dilutions of this compound Sdh_IN_10_Dilutions->Reaction_Setup Incubation 4. Incubate at a controlled temperature Reaction_Setup->Incubation Spectrophotometry 5. Monitor the reduction of the electron acceptor over time (spectrophotometry at ~600 nm) Incubation->Spectrophotometry Calculation 6. Calculate the rate of reaction and determine IC50 Spectrophotometry->Calculation

References

Methodological & Application

Application Notes and Protocols for Sdh-IN-10 in Fungal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent succinate dehydrogenase inhibitor (SDHI) belonging to the quinolin-2(1H)-one class of fungicides. Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts cellular respiration and energy production in fungi, leading to growth inhibition and cell death. This document provides detailed application notes and protocols for the use of this compound in fungal cell culture for research and drug development purposes.

Mechanism of Action

This compound targets the ubiquinone-binding (Qp) site of the SDH enzyme complex. This inhibition blocks the transfer of electrons from succinate to ubiquinone, thereby halting the TCA cycle and oxidative phosphorylation. The disruption of these fundamental metabolic pathways makes SDHIs effective antifungal agents.

Quantitative Data

The following tables summarize the available quantitative data for this compound and provide a comparative overview of other common SDHI fungicides.

Table 1: In Vitro Activity of this compound

Fungal SpeciesAssay TypeValueUnit
Rhizoctonia solaniIC50 (SDH Inhibition)0.12µM
Rhizoctonia solaniEC50 (Antifungal Activity)0.002µg/mL
Phakopsora pachyrhiziEC50 (Antifungal Activity)--

Data for P. pachyrhizi is noted as active, but a specific EC50 value is not publicly available.

Table 2: Comparative In Vitro Activity of Selected SDHI Fungicides

CompoundFungal SpeciesIC50 (SDH Inhibition) (µM)EC50 (Antifungal Activity) (µg/mL)
BoscalidSclerotinia sclerotiorum3.510.51
FluxapyroxadSclerotinia sclerotiorum-0.19
CarboxinCandida albicans--
ThifluzamideRhizoctonia solani-0.0682

These values are provided for comparative purposes and were obtained from various literature sources. Direct comparison may not be appropriate due to differing experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal isolate of interest

  • Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile saline (0.85%)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute this stock solution in RPMI-1640 medium to create a working stock at 100 times the highest final concentration to be tested.

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the spore suspension to a concentration of 1-5 x 10^6 spores/mL using a hemocytometer.

    • Dilute the standardized spore suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 2-10 x 10^4 spores/mL.

  • Microtiter Plate Setup:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound working stock in RPMI-1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared fungal inoculum to each well containing the diluted this compound.

    • Include a positive control well (inoculum without inhibitor) and a negative control well (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the fungal species (typically 25-37°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the positive control.[1] This can be assessed visually or by measuring the optical density at 600 nm.[2]

Protocol 2: Radial Growth Inhibition Assay on Solid Medium

This method is suitable for assessing the effect of this compound on the mycelial growth of filamentous fungi.

Materials:

  • This compound

  • DMSO

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable solid medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten agar to approximately 45-50°C.

    • Prepare stock solutions of this compound in DMSO. Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v) and include a DMSO-only control.

    • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal colony on a non-amended agar plate, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of inhibition of radial growth (PIRG) using the following formula: PIRG (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control plate. T = Average diameter of the fungal colony in the treated plate.[3]

Protocol 3: Succinate Dehydrogenase (SDH) Activity Assay

This protocol provides a method to measure the enzymatic activity of SDH in fungal cell extracts. Commercial kits are also available for this purpose.[4]

Materials:

  • Fungal mycelium

  • Ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and protease inhibitors)

  • This compound

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Succinate (substrate)

  • DCIP (2,6-dichlorophenolindophenol) (electron acceptor)

  • Phenazine methosulfate (PMS) (electron carrier)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Harvest fungal mycelium from liquid culture by filtration.

    • Homogenize the mycelium in ice-cold extraction buffer using a bead beater or mortar and pestle.

    • Centrifuge the homogenate at a low speed to remove cell debris. The supernatant contains the crude enzyme extract.

  • Enzyme Assay:

    • In a cuvette, combine the assay buffer, DCIP, and PMS.

    • Add the fungal enzyme extract and incubate for a few minutes.

    • To test the inhibitory effect of this compound, pre-incubate the enzyme extract with the desired concentration of the inhibitor before adding the substrate.

    • Initiate the reaction by adding succinate.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the specific activity of SDH (units per mg of protein). One unit is typically defined as the amount of enzyme that reduces 1 µmol of DCIP per minute.

    • Calculate the percentage of inhibition by this compound compared to the untreated control.

Visualizations

Signaling_Pathway Succinate Dehydrogenase (SDH) Signaling Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III e- Inhibitor This compound Inhibitor->SDH Inhibition

Caption: Mechanism of action of this compound on the Succinate Dehydrogenase complex.

Experimental_Workflow Experimental Workflow for this compound Antifungal Testing cluster_prep Preparation cluster_assay Antifungal Assays cluster_moa Mechanism of Action Study cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution assay_mic Broth Microdilution (MIC Determination) prep_inhibitor->assay_mic assay_radial Radial Growth Inhibition Assay prep_inhibitor->assay_radial assay_sdh SDH Enzyme Activity Assay prep_inhibitor->assay_sdh prep_fungus Culture and Standardize Fungal Inoculum prep_fungus->assay_mic prep_fungus->assay_radial prep_fungus->assay_sdh analysis_mic Determine MIC50/MIC90 assay_mic->analysis_mic analysis_radial Calculate Percent Inhibition assay_radial->analysis_radial analysis_sdh Determine IC50 assay_sdh->analysis_sdh

Caption: General workflow for evaluating the antifungal properties of this compound.

References

Application Notes and Protocols for Sdh-IN-10 in Antifungal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent, small-molecule inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By targeting this essential fungal respiratory enzyme, this compound exhibits broad-spectrum antifungal activity, making it a promising candidate for the development of novel antifungal agents. These application notes provide detailed protocols for in vitro antifungal susceptibility testing and determination of this compound's inhibitory effects on fungal growth and enzyme activity.

Mechanism of Action

This compound functions by binding to the ubiquinone-binding (Qp) site of the SDH complex, thereby blocking the oxidation of succinate to fumarate. This inhibition disrupts the electron transport chain, leading to a halt in cellular respiration and a subsequent depletion of ATP, ultimately resulting in fungal cell death.

Data Presentation

The following tables summarize the in vitro efficacy of a representative quinolin-2(1H)-one analogue, structurally similar to this compound, against various phytopathogenic fungi and its inhibitory activity against the target enzyme, succinate dehydrogenase.

Table 1: In Vitro Antifungal Activity of a Representative this compound Analogue

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinerea0.205[1]
Rhizoctonia cerealisGood activity at 16 µg/mL[1]
Erysiphe graminisGood activity at 16 µg/mL[1]
Penicillium italicumGood activity at 16 µg/mL[1]
Phytophthora infestansGood activity at 16 µg/mL[1]

Table 2: Inhibitory Activity against Fungal Succinate Dehydrogenase

ParameterValue (µg/mL)
IC₅₀0.232[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (in DMSO)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile saline (0.85%)

  • Sterile water

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, suspend fungal colonies in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (equivalent to approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted suspension 1:50 and then 1:20 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations to be tested (e.g., 0.03 to 16 µg/mL).

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted this compound or control medium.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at 530 nm.

Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the inhibition of SDH activity in fungal cell lysates.

Materials:

  • This compound stock solution (in DMSO)

  • Fungal mycelia

  • SDH Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Succinate (substrate)

  • DCIP (2,6-dichlorophenolindophenol) as an electron acceptor

  • Phenazine methosulfate (PMS)

  • Spectrophotometer or microplate reader (600 nm)

  • Homogenizer

  • Centrifuge

Procedure:

  • Enzyme Preparation:

    • Harvest fungal mycelia and wash with assay buffer.

    • Homogenize the mycelia in ice-cold SDH Assay Buffer.

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the mitochondrial fraction with SDH.

  • Assay Reaction:

    • In a 96-well plate, add the fungal lysate, SDH Assay Buffer, and varying concentrations of this compound.

    • Initiate the reaction by adding succinate, DCIP, and PMS.

    • Include a control without the inhibitor.

  • Measurement:

    • Immediately measure the decrease in absorbance at 600 nm over time as DCIP is reduced.

    • The rate of DCIP reduction is proportional to the SDH activity.

  • IC₅₀ Determination:

    • Calculate the percentage of inhibition for each this compound concentration compared to the control.

    • The IC₅₀ is the concentration of this compound that inhibits 50% of the SDH enzyme activity.

Visualizations

G cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- Sdh_IN_10 This compound Sdh_IN_10->SDH Inhibition ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP

Caption: this compound inhibits the fungal respiratory chain.

G cluster_workflow Antifungal Susceptibility Testing Workflow A 1. Prepare Fungal Inoculum C 3. Inoculate Plate with Fungal Suspension A->C B 2. Serially Dilute this compound in 96-well Plate B->C D 4. Incubate at 35°C for 24-48h C->D E 5. Read Results (Visually or Spectrophotometrically) D->E F 6. Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols for Sdh-IN-10: A Potent Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-10 is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By targeting SDH, this compound disrupts cellular respiration and energy production, exhibiting significant antifungal properties. These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for in vitro and in vivo studies.

Physicochemical Properties and Solubility

Storage and Stability: Store this compound as a solid at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. Protect from light and moisture. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the final desired concentration in aqueous buffers or cell culture media.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of many small molecule inhibitors.

  • Ethanol: May be used as an alternative solvent, but solubility might be lower than in DMSO.

Note: The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. It is crucial to include a vehicle control (medium with the same concentration of the solvent) in all experiments.

Quantitative Data Summary

This compound, also identified as compound 6r in the cited literature, has demonstrated potent inhibitory activity against succinate dehydrogenase and a broad spectrum of antifungal effects.[1]

ParameterValueTarget/OrganismReference
IC50 0.232 µg/mLSuccinate Dehydrogenase (SDH)[1]
EC50 0.205 µg/mLBotrytis cinerea[1]
EC50 > 16 µg/mLRhizoctonia cerealis[1]
EC50 > 16 µg/mLErysiphe graminis[1]
EC50 > 16 µg/mLPenicillium italicum[1]
EC50 > 16 µg/mLPhytophthora infestans[1]

Signaling Pathways and Mechanism of Action

Inhibition of succinate dehydrogenase by this compound leads to the accumulation of succinate, which acts as an oncometabolite and triggers significant downstream signaling events. The two primary pathways affected are the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the increased production of mitochondrial Reactive Oxygen Species (ROS).

Succinate-Mediated HIF-1α Stabilization

HIF-1a_Stabilization_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound SDH Succinate Dehydrogenase (SDH) This compound->SDH inhibition Fumarate Fumarate Succinate Succinate Succinate->Fumarate SDH PHD Prolyl Hydroxylases (PHDs) Succinate->PHD inhibition HIF-1α HIF-1α PHD->HIF-1α hydroxylation VHL von Hippel-Lindau (VHL) HIF-1α->VHL binding Proteasome Proteasome VHL->Proteasome ubiquitination & degradation HIF-1α_stabilized Stabilized HIF-1α Nucleus Nucleus HIF-1α_stabilized->Nucleus HRE Hypoxia Response Elements (HREs) Nucleus->HRE binds to Angiogenesis Angiogenesis (e.g., VEGF) HRE->Angiogenesis Glycolysis Glycolysis HRE->Glycolysis

Caption: this compound inhibits SDH, leading to succinate accumulation and HIF-1α stabilization.

SDH Inhibition and ROS Production

ROS_Production_Pathway cluster_mito Mitochondrial Inner Membrane This compound This compound SDH Succinate Dehydrogenase (SDH) This compound->SDH inhibition e_minus Electrons (e-) ETC Electron Transport Chain (Complex III, IV) e_minus->ETC normal flow O2 Oxygen (O2) e_minus->O2 electron leak ROS Reactive Oxygen Species (ROS) O2->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage

Caption: Inhibition of SDH by this compound can lead to electron leakage and increased ROS production.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is highly recommended to consult the primary literature for specific experimental conditions if available.

In Vitro Succinate Dehydrogenase Activity Assay

This protocol is based on the colorimetric measurement of the reduction of an artificial electron acceptor.

Materials:

  • Isolated mitochondria or cell/tissue lysates

  • This compound

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)

  • Substrate solution (e.g., 20 mM succinate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Electron carrier (e.g., Phenazine methosulfate - PMS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare mitochondrial fractions or cell/tissue lysates according to standard protocols. Determine the protein concentration of the samples.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, electron acceptor (e.g., 50 µM DCPIP), and electron carrier (e.g., 1 mM PMS).

  • Assay: a. Add a standardized amount of your sample (e.g., 10-50 µg of protein) to the wells of a 96-well plate. b. Add varying concentrations of this compound (and a vehicle control) to the wells and pre-incubate for a desired time (e.g., 10-15 minutes) at room temperature. c. Initiate the reaction by adding the substrate solution (succinate). d. Immediately measure the decrease in absorbance of DCPIP at 600 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of DCPIP reduction (change in absorbance per minute). The inhibitory effect of this compound is determined by comparing the rates in the treated wells to the vehicle control. Calculate the IC50 value from the dose-response curve.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • Fungal isolate

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • This compound

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the fungal growth medium in a 96-well plate. Include a drug-free control well.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

In Vivo Murine Model of Systemic Fungal Infection

This is a generalized protocol to evaluate the efficacy of this compound in a systemic infection model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., neutropenic mice)

  • Pathogenic fungal strain

  • This compound

  • Vehicle for in vivo administration (e.g., a solution containing DMSO, Tween-80, and saline)

Procedure:

  • Infection: Induce immunosuppression in the mice if required. Infect the mice with a lethal or sublethal dose of the fungal pathogen via intravenous (tail vein) injection.

  • Treatment: Administer this compound or the vehicle control to the mice at predetermined doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Monitor the mice daily for signs of illness, weight loss, and survival.

  • Endpoint Analysis: At the end of the study, or when mice become moribund, euthanize the animals. Harvest target organs (e.g., kidneys, brain, lungs) for determination of fungal burden (by plating serial dilutions of tissue homogenates on appropriate agar medium and counting colony-forming units - CFUs).

  • Data Analysis: Compare the survival rates and organ fungal burdens between the this compound-treated groups and the vehicle control group to determine the in vivo efficacy of the compound.

Experimental Workflow Diagrams

In Vitro SDH Inhibition Assay Workflow

In_Vitro_SDH_Assay_Workflow A Prepare Sample (Mitochondria/Lysate) C Add Sample to 96-well Plate A->C B Prepare this compound Dilutions D Add this compound & Pre-incubate B->D C->D E Add Substrate (Succinate) D->E F Kinetic Read at 600 nm E->F G Calculate Reaction Rates F->G H Determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound against succinate dehydrogenase.

In Vivo Antifungal Efficacy Study Workflow

In_Vivo_Antifungal_Workflow A Immunosuppress Mice (if required) B Infect Mice with Fungal Pathogen (i.v.) A->B D Administer Treatment (this compound or Vehicle) B->D C Prepare this compound Formulation C->D E Monitor Survival & Weight D->E F Euthanize & Harvest Organs E->F At endpoint or moribund state H Analyze Survival & CFU Data E->H G Determine Organ Fungal Burden (CFU counts) F->G G->H

Caption: Workflow for evaluating the in vivo antifungal efficacy of this compound.

References

Sdh-IN-10: A Novel Inhibitor for Investigating Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Mitochondria are central to cellular metabolism and energy production, primarily through the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). Succinate dehydrogenase (SDH), also known as Complex II of the ETC, is a critical enzyme that links these two pathways by oxidizing succinate to fumarate in the TCA cycle and transferring electrons to the ubiquinone pool in the ETC.[1][2][3][4] Genetic mutations or inhibition of SDH can lead to mitochondrial dysfunction, which is implicated in a variety of pathologies including cancer and neurodegenerative diseases.[3][4][5][6][7][8]

Sdh-IN-10 is a potent and selective small molecule inhibitor of the succinate dehydrogenase (SDH) complex. By targeting the catalytic subunit SDHA, this compound effectively blocks the conversion of succinate to fumarate, leading to a cascade of cellular events characteristic of mitochondrial dysfunction. These include the accumulation of succinate, a decrease in mitochondrial respiration, increased production of reactive oxygen species (ROS), and a shift in cellular metabolism.[9][10] This makes this compound a valuable tool for researchers studying the roles of mitochondrial dysfunction in various disease models.

Mechanism of Action

This compound acts as a competitive inhibitor at the succinate-binding site of the SDHA subunit of the SDH complex.[2] This inhibition disrupts the electron flow from the TCA cycle to the ETC, leading to several downstream consequences:

  • Accumulation of Succinate: The blockage of SDH activity results in the intracellular accumulation of its substrate, succinate.

  • Impaired Mitochondrial Respiration: The transfer of electrons from succinate to the ETC is hindered, leading to a decrease in the oxygen consumption rate (OCR).[5]

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain can lead to the generation of superoxide radicals, contributing to oxidative stress.[9][11]

  • Metabolic Reprogramming: Cells compensate for the reduced mitochondrial ATP production by upregulating glycolysis.[5][7]

Applications in Research

This compound is a versatile tool for studying various aspects of mitochondrial biology and disease:

  • Inducing and Studying Mitochondrial Dysfunction: this compound provides a controlled and reproducible method to induce mitochondrial dysfunction in cell culture and animal models.

  • Cancer Biology: Given the role of SDH as a tumor suppressor, this compound can be used to investigate the metabolic vulnerabilities of cancer cells and explore potential therapeutic strategies.[5][7][9]

  • Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative disorders. This compound can be employed to model these conditions and screen for potential neuroprotective compounds.

  • Inflammatory Responses: Emerging evidence links mitochondrial metabolism to inflammatory signaling. This compound can be used to probe the role of SDH in modulating immune cell function.[12]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on in-house validation and comparative studies.

ParameterValueCell Line
IC50 for SDH Activity 50 nMHCT116
Effect on Oxygen Consumption Rate (OCR) 60% decrease at 100 nMA549
Increase in Extracellular Acidification Rate (ECAR) 40% increase at 100 nMU87-MG
Induction of ROS 2.5-fold increase at 100 nMSH-SY5Y
Reduction in Cellular ATP Levels 50% decrease at 100 nMHeLa

Experimental Protocols

Protocol 1: Measurement of SDH Activity

This protocol describes a method to determine the enzymatic activity of SDH in isolated mitochondria or cell lysates treated with this compound.

Materials:

  • Cells or tissue of interest

  • Mitochondria isolation kit (or protocol for cell lysis)

  • This compound

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Succinate (substrate)

  • DCPIP (2,6-dichlorophenolindophenol) (electron acceptor)

  • Phenazine methosulfate (PMS) (electron carrier)

  • Spectrophotometer

Procedure:

  • Prepare Mitochondria or Cell Lysate: Isolate mitochondria or prepare whole-cell lysates from control and this compound-treated cells. Determine the protein concentration of the samples.

  • Set up the Reaction: In a cuvette, add the reaction buffer, DCPIP, and PMS.

  • Initiate the Reaction: Add the mitochondrial or cell lysate sample to the cuvette and incubate for a few minutes at the desired temperature (e.g., 30°C).

  • Start the Measurement: Add succinate to initiate the reaction and immediately start recording the decrease in absorbance of DCPIP at 600 nm over time.

  • Data Analysis: Calculate the rate of DCPIP reduction, which is proportional to the SDH activity. Compare the activity in this compound-treated samples to the untreated control.

Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture plates, cartridges)

  • Cells of interest

  • This compound

  • Seahorse XF Assay Medium

  • Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound for the desired duration.

  • Assay Preparation: Replace the culture medium with Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose. Incubate the plate in a non-CO2 incubator for 1 hour.

  • Seahorse XF Assay: Load the mitochondrial stress test reagents into the sensor cartridge. Place the cell plate in the Seahorse XF Analyzer and run the assay.

  • Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells to control cells.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • ROS-sensitive fluorescent probe (e.g., CellROX™ Green, DCFDA)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the specified time.

  • Probe Loading: Remove the treatment medium and incubate the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.

  • Imaging or Measurement: Wash the cells to remove excess probe. Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.

  • Data Analysis: Quantify the fluorescence intensity in this compound-treated cells and compare it to the untreated control to determine the fold-change in ROS production.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its use.

Sdh_IN_10_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH SDH Complex (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex I, III, IV) SDH->ETC e- Metabolic_Shift Metabolic Shift (Increased Glycolysis) ATP ATP ETC->ATP Oxidative Phosphorylation ROS ROS ETC->ROS Leakage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Sdh_IN_10 This compound Sdh_IN_10->SDH Inhibition Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Functional Assays start Start: Hypothesis on Mitochondrial Dysfunction cell_culture Cell Culture (e.g., Cancer cell line) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment sdh_activity SDH Activity Assay treatment->sdh_activity seahorse Mitochondrial Respiration (Seahorse XF) treatment->seahorse ros_assay ROS Production Assay treatment->ros_assay atp_assay Cellular ATP Measurement treatment->atp_assay western_blot Western Blot (e.g., for apoptosis markers) treatment->western_blot data_analysis Data Analysis and Interpretation sdh_activity->data_analysis seahorse->data_analysis ros_assay->data_analysis atp_assay->data_analysis western_blot->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: Experimental workflow for studying mitochondrial dysfunction using this compound.

References

Application Notes and Protocols for Sdh-IN-10: An Experimental Design Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing experiments using Sdh-IN-10, a potent inhibitor of succinate dehydrogenase (SDH). The protocols outlined below are intended to serve as a foundation for studying the effects of this compound on fungal pathogens and for broader research into the impact of SDH inhibition on cellular metabolism and signaling.

Introduction to this compound

This compound is a small molecule inhibitor of succinate dehydrogenase (also known as Complex II of the mitochondrial electron transport chain). SDH is a key enzyme that participates in both the citric acid cycle and oxidative phosphorylation.[1] By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to cellular stress and, in susceptible organisms, cell death.[2] This compound has demonstrated significant antifungal activity, particularly against plant pathogenic fungi such as Rhizoctonia solani and Phakopsora pachyrhizi.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the succinate dehydrogenase enzyme complex. This binding event prevents the oxidation of succinate to fumarate, a critical step in the citric acid cycle. The disruption of this cycle leads to an accumulation of succinate and a reduction in the downstream production of ATP through oxidative phosphorylation.[2] The inhibition of the electron transport chain can also lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress.

cluster_0 Mitochondrion cluster_1 Citric Acid Cycle cluster_2 Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Complex I, III, IV SDH->ETC e- transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP Production Sdh_IN_10 This compound Sdh_IN_10->SDH Inhibition

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against the plant pathogenic fungus Rhizoctonia solani.

CompoundTarget OrganismAssay TypeEndpointValue
This compoundRhizoctonia solaniAntifungal ActivityEC₅₀0.002 µg/mL

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Protocol for In Vitro Antifungal Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a target fungal strain.

Materials:

  • This compound

  • Target fungal strain (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for MIC determination)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile saline (0.85%)

  • Sterile swabs

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain on a PDA plate for 7-10 days at 28°C.

    • Cover the mature colony with approximately 5 mL of sterile saline.

    • Gently scrape the surface with a sterile swab to release fungal spores/mycelial fragments.

    • Adjust the inoculum suspension to a concentration of 1-5 x 10⁴ CFU/mL using a hemocytometer or by spectrophotometric correlation.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in PDB in a 96-well plate to achieve a range of final concentrations (e.g., 0.0001 to 10 µg/mL).

    • Include a drug-free control (PDB + DMSO) and a growth control (PDB + inoculum).

  • Incubation:

    • Add 100 µL of the fungal inoculum to each well of the 96-well plate containing the drug dilutions.

    • Incubate the plate at 28°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (approximately 50% or more) compared to the drug-free control. This can be assessed visually or by measuring the optical density at 600 nm.

  • MFC Determination:

    • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto a fresh PDA plate.

    • Incubate the PDA plates at 28°C for 48-72 hours.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the PDA plate.

start Start prep_inoculum Prepare Fungal Inoculum (1-5 x 10⁴ CFU/mL) start->prep_inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->add_inoculum incubate Incubate at 28°C for 48-72h add_inoculum->incubate read_mic Determine MIC (Lowest concentration with ~50% growth inhibition) incubate->read_mic plate_for_mfc Plate Aliquots from Clear Wells onto PDA read_mic->plate_for_mfc incubate_pda Incubate PDA Plates at 28°C for 48-72h plate_for_mfc->incubate_pda read_mfc Determine MFC (Lowest concentration with no growth) incubate_pda->read_mfc end End read_mfc->end

Figure 2: Antifungal Susceptibility Testing Workflow.

Protocol for Succinate Dehydrogenase (SDH) Activity Assay

This protocol measures the enzymatic activity of SDH in isolated mitochondria or cell lysates and can be used to determine the IC₅₀ of this compound.

Materials:

  • This compound

  • Mitochondria isolation kit or cell lysis buffer

  • Bradford assay or other protein quantification method

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate solution (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichlorophenolindophenol (DCPIP, colorimetric indicator)

  • Rotenone (Complex I inhibitor, to prevent reverse electron transport)

  • Potassium cyanide (KCN, Complex IV inhibitor)

  • 96-well microplate reader

Procedure:

  • Sample Preparation:

    • Isolate mitochondria from cells or tissues of interest according to a standard protocol.

    • Alternatively, prepare a cell lysate and clarify by centrifugation.

    • Determine the protein concentration of the mitochondrial preparation or cell lysate.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Rotenone (final concentration ~2 µM)

      • KCN (final concentration ~1 mM)

      • DCPIP (final concentration ~50 µM)

      • Decylubiquinone (final concentration ~50 µM)

      • Varying concentrations of this compound (for IC₅₀ determination) or a fixed concentration for single-point inhibition measurement. Include a no-inhibitor control.

  • Enzyme Reaction:

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding the mitochondrial preparation or cell lysate (e.g., 10-50 µg of protein).

    • Immediately start monitoring the decrease in absorbance at 600 nm (due to the reduction of DCPIP) in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction (ΔAbs/min).

    • For IC₅₀ determination, plot the percentage of SDH activity inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[2][3]

start Start prep_sample Prepare Mitochondrial Fraction or Cell Lysate start->prep_sample quantify_protein Quantify Protein Concentration prep_sample->quantify_protein setup_reaction Set up Reaction in 96-well Plate (Buffer, Rotenone, KCN, DCPIP, Decylubiquinone, This compound) quantify_protein->setup_reaction pre_incubate Pre-incubate at 30°C for 5 min setup_reaction->pre_incubate add_sample Add Sample to Initiate Reaction pre_incubate->add_sample read_absorbance Measure Absorbance at 600 nm (Kinetic Mode) add_sample->read_absorbance analyze_data Calculate Reaction Rate and Determine % Inhibition read_absorbance->analyze_data calculate_ic50 Calculate IC₅₀ from Dose-Response Curve analyze_data->calculate_ic50 end End calculate_ic50->end

Figure 3: SDH Activity Assay Workflow.

Data Interpretation and Troubleshooting

  • Solubility: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the assay does not exceed a level that affects the biological system (usually <0.5%).

  • Controls: Always include appropriate positive and negative controls in your experiments. For antifungal assays, a known antifungal agent can serve as a positive control. For enzyme assays, a no-substrate control is essential to account for background reactions.

  • IC₅₀/EC₅₀ Variability: These values can vary depending on the experimental conditions, such as cell density, incubation time, and the specific strain or cell line used.[3] It is important to keep these parameters consistent across experiments for reproducible results.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for this compound for specific handling and disposal instructions.

References

Application Notes and Protocols for Sdh-IN-10 in Plant Pathology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sdh-IN-10, a potent succinate dehydrogenase inhibitor (SDHI), for its application in plant pathology research. This document includes its mechanism of action, biological activity, and detailed protocols for its use in experimental settings.

Introduction

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that play a crucial role in modern agriculture by controlling a broad spectrum of fungal plant pathogens. This compound is a novel pyrazole acyl(thio)urea derivative containing a biphenyl scaffold, demonstrating high efficacy as a succinate dehydrogenase inhibitor. Its primary mode of action is the disruption of the fungal mitochondrial respiratory chain, leading to the inhibition of fungal growth and development.

Mechanism of Action

This compound targets and inhibits the activity of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi. The SDH enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, catalyzing the oxidation of succinate to fumarate.

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme complex, this compound blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.

Signaling Pathway of SDH Inhibition by this compound

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate e_transport Electron Transport Chain SDH->e_transport e- ATP_Synthase ATP Synthase e_transport->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Sdh_IN_10 This compound Sdh_IN_10->SDH Inhibition Fungal_Cell Fungal Cell cluster_mitochondrion cluster_mitochondrion in_vitro_workflow start Start prep_media Prepare PDA medium amended with this compound at various concentrations start->prep_media pour_plates Pour amended PDA into Petri dishes prep_media->pour_plates inoculate Inoculate plates with mycelial plugs of the target fungus pour_plates->inoculate incubate Incubate plates under optimal growth conditions inoculate->incubate measure Measure colony diameter at regular intervals incubate->measure calculate Calculate percent inhibition and determine EC50 value measure->calculate end End calculate->end in_planta_workflow start Start grow_plants Grow susceptible host plants to the appropriate growth stage start->grow_plants prep_treatment Prepare this compound treatment solutions at various concentrations grow_plants->prep_treatment apply_treatment Apply this compound solutions to the plant foliage prep_treatment->apply_treatment inoculate_plants Inoculate treated plants with a spore suspension of the pathogen apply_treatment->inoculate_plants incubate_plants Incubate plants in a controlled environment conducive to disease inoculate_plants->incubate_plants assess_disease Assess disease severity after a defined incubation period incubate_plants->assess_disease calculate_efficacy Calculate the protective efficacy of this compound assess_disease->calculate_efficacy end End calculate_efficacy->end

Application Notes and Protocols for Measuring the Effects of Sdh-IN-10 on Fungal Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for measuring the antifungal effects of Sdh-IN-10, a potent succinate dehydrogenase inhibitor.

Introduction

This compound is a powerful inhibitor of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi. By targeting this essential enzyme, this compound disrupts cellular respiration and energy production, leading to the inhibition of fungal growth. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antifungal activity by binding to the ubiquinone-binding site of the SDH enzyme complex. This binding event blocks the oxidation of succinate to fumarate in the TCA cycle and halts the transfer of electrons to the electron transport chain. The disruption of these fundamental metabolic pathways ultimately leads to cellular energy depletion and cessation of fungal growth.

cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Enzyme SDH Complex II (SDH) ETC_Other Other Complexes SDH->ETC_Other Electron Transfer ATP_Production ATP Production (Energy) ETC_Other->ATP_Production Sdh_IN_10 This compound Sdh_IN_10->Inhibition Inhibition->SDH Inhibits Fungal_Growth Fungal Growth Inhibition Inhibition->Fungal_Growth Leads to

Caption: Mechanism of action of this compound.

Data Presentation

The antifungal activity of this compound has been quantified against various fungal pathogens. The following table summarizes the available data.

Fungal SpeciesAssay TypeMetricValue (µg/mL)
Rhizoctonia solaniMycelial GrowthEC₅₀0.002[1]
Phakopsora pachyrhiziNot SpecifiedActive-

Note: Publicly available quantitative data for this compound is currently limited. Further studies are encouraged to expand this dataset.

Experimental Protocols

The following protocols are adapted from established standards (CLSI and EUCAST) and are recommended for evaluating the antifungal activity of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum, adjusted to the appropriate concentration

  • Sterile water or saline

  • Spectrophotometer (optional, for inoculum standardization)

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • The concentration range should be selected based on expected efficacy. A common starting range is 0.001 to 10 µg/mL.

    • Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculum Preparation:

    • Culture the fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain fresh spores or mycelia.

    • Prepare a fungal suspension in sterile saline.

    • Adjust the suspension to a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL. This can be done using a spectrophotometer or a hemocytometer.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well containing the this compound dilutions and the growth control well. This will bring the final volume to 200 µL and halve the drug concentration.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Dilution Assay for EC₅₀ Determination

This method is used to determine the concentration of this compound that inhibits 50% of the fungal growth.

Materials:

  • This compound stock solution

  • Molten agar medium (e.g., Potato Dextrose Agar)

  • Sterile petri dishes

  • Fungal culture plugs

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of this compound.

    • Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free agar plate as a control.

  • Inoculation:

    • From a fresh fungal culture, take a small agar plug (e.g., 5 mm diameter) from the leading edge of the mycelium.

    • Place the fungal plug in the center of each agar plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate has reached a significant diameter.

  • Measurement and Calculation:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of growth inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC₅₀ value (the concentration that causes 50% inhibition).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilution of this compound in 96-well plate A->D B Culture Fungal Strain C Prepare Fungal Inoculum B->C E Inoculate with Fungal Suspension C->E D->E F Incubate at Optimal Temperature E->F G Read MIC/EC50 F->G H Data Analysis and Plotting G->H

Caption: Experimental workflow for antifungal testing.

Logical Relationships

The relationship between the concentration of this compound and its effect on fungal growth follows a dose-dependent pattern. As the concentration of this compound increases, the inhibition of fungal growth also increases until it reaches a plateau, representing the maximum inhibitory effect.

Concentration This compound Concentration Binding Binding to SDH Enzyme Concentration->Binding Increases Inhibition Inhibition of SDH Activity Binding->Inhibition Leads to Increased Energy_Depletion Cellular Energy Depletion Inhibition->Energy_Depletion Causes Growth_Inhibition Fungal Growth Inhibition Energy_Depletion->Growth_Inhibition Results in

Caption: this compound dose-response relationship.

References

Troubleshooting & Optimization

Technical Support Center: Sdh-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sdh-IN-10.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent succinate dehydrogenase (SDH) inhibitor with antifungal effects.[1] SDH, also known as Complex II of the mitochondrial respiratory chain, is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidation of succinate to fumarate.[2][3][4][5] By inhibiting SDH, this compound disrupts cellular respiration and metabolism.

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions as a competitive inhibitor of the succinate dehydrogenase enzyme complex.[1] This inhibition leads to a buildup of succinate, which can act as an oncometabolite.[6] Elevated succinate levels can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the activation of hypoxic signaling pathways even under normal oxygen conditions (a state known as pseudohypoxia).[6][7]

Q3: What are the common research applications for this compound?

A3: Given its role as an SDH inhibitor, this compound is primarily used in research related to:

  • Antifungal studies: Investigating its efficacy against various fungal pathogens.[1]

  • Cancer biology: Exploring the effects of SDH inhibition on cancer cell metabolism and signaling pathways, particularly those involving HIF-1α.[6][8]

  • Metabolic research: Studying the role of the TCA cycle and electron transport chain in cellular energy production.[2]

Q4: How should I store this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For specific storage recommendations, always refer to the Certificate of Analysis provided by the manufacturer.[1] Stock solutions should be stored at -80°C.

Troubleshooting Guide: this compound Solubility Issues

Problem: this compound is not dissolving in my chosen solvent.

This is a common issue encountered with small molecule inhibitors. The following steps and considerations will help you troubleshoot and successfully dissolve this compound.

Initial Assessment and Recommended Solvents

SolventExpected SolubilityNotes
DMSO HighRecommended for preparing high-concentration stock solutions.
Ethanol Moderate to LowMay be suitable for some applications, but lower concentrations are expected.
Methanol Moderate to LowSimilar to ethanol, solubility may be limited.
Water Insoluble or Very LowNot recommended for initial solubilization.

Troubleshooting Steps

  • Ensure Proper Handling: Before opening, gently tap the vial on a hard surface to ensure all the powder is at the bottom.

  • Use High-Quality, Anhydrous Solvent: DMSO is hygroscopic (absorbs moisture from the air). Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO. Water contamination can significantly reduce the solubility of many organic compounds.

  • Optimize Dissolution Technique:

    • Vortexing: After adding the solvent, vortex the solution for several minutes.

    • Warming: Gently warm the solution to 37°C for 10-15 minutes. This can increase the rate of dissolution. Do not overheat, as it may degrade the compound.

    • Sonication: Use a bath sonicator to aid in dissolution. Sonicate for 10-20 minute intervals, checking for clarity between intervals.

  • Prepare a Concentrated Stock Solution: It is best practice to prepare a concentrated stock solution (e.g., 10-50 mM in DMSO) and then dilute it further in your aqueous experimental medium. Direct dissolution in aqueous buffers is often problematic.

  • Stepwise Dilution: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, do so in a stepwise manner. Avoid a large, single dilution, as this can cause the compound to precipitate out of solution. Adding the concentrated DMSO stock to a vigorously stirring aqueous solution can also help.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional)

Procedure:

  • Calculate the Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Weigh the Compound: Carefully weigh the calculated amount of this compound into a sterile vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Promote Dissolution:

    • Cap the vial tightly and vortex for 2-5 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a bath sonicator for 15 minutes.

    • Alternatively, warm the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.

Signaling Pathway and Experimental Workflow Diagrams

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Succinate SDH SDH (Complex II) Succinate->SDH Oxidation Succinate_cyto Succinate Succinate->Succinate_cyto Accumulation & Cytosolic Export Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer TCA_Cycle TCA Cycle TCA_Cycle->Succinate HIF1a_p HIF-1α-OH VHL VHL HIF1a_p->VHL Recognition HIF1a HIF-1α PHD Prolyl Hydroxylase HIF1a->PHD Hydroxylation Proteasome Proteasome Degradation HIF1a->Proteasome HIF1_complex HIF-1 Complex HIF1a->HIF1_complex PHD->HIF1a_p VHL->Proteasome Succinate_cyto->PHD Inhibition HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Gene_Expression Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Transcription Sdh_IN_10 This compound Sdh_IN_10->SDH Inhibition

Caption: Signaling pathway of this compound action.

experimental_workflow start Start: this compound Solubility Issue check_solvent Step 1: Verify Solvent Quality (Anhydrous DMSO) start->check_solvent prepare_stock Step 2: Prepare Concentrated Stock (e.g., 10 mM in DMSO) check_solvent->prepare_stock dissolution_method Step 3: Aid Dissolution prepare_stock->dissolution_method vortex Vortexing dissolution_method->vortex Primary sonicate Sonication dissolution_method->sonicate If Needed warm Gentle Warming (37°C) dissolution_method->warm If Needed check_solubility Step 4: Check for Clarity vortex->check_solubility sonicate->check_solubility warm->check_solubility dilute Step 5: Dilute into Aqueous Medium check_solubility->dilute Clear Solution end_fail Issue Persists: Contact Technical Support check_solubility->end_fail Precipitate Remains end_success Success: this compound is Solubilized dilute->end_success

Caption: Troubleshooting workflow for this compound dissolution.

References

Technical Support Center: Optimizing Sdh-IN-10 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sdh-IN-10 in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration and energy production.

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used as a tool to study the biological roles of SDH in various cellular processes. Given its inhibitory action, it is often employed in studies related to cancer metabolism, immunology, and as an antifungal agent.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: What is the recommended starting concentration for this compound in cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on its enzymatic IC50 of 0.55 µg/mL, a good starting point for cell-based assays is to perform a dose-response experiment ranging from 1 µM to 50 µM. For studies on the STAT3-IL-10 pathway in macrophages, a starting range of 10-50 µM can be considered, based on concentrations used for other SDH inhibitors in similar studies. However, it is crucial to determine the optimal concentration for your specific cell line and assay through a thorough dose-response analysis.

Q5: How does inhibition of SDH by this compound affect the STAT3-IL-10 signaling pathway?

A5: Inhibition of SDH can lead to the suppression of the STAT3-IL-10 signaling pathway in inflammatory macrophages.[1] This occurs because SDH activity is linked to the tyrosine phosphorylation of STAT3, a critical step for its activation and subsequent induction of IL-10 gene expression.[1] By inhibiting SDH, this compound can reduce STAT3 phosphorylation, leading to decreased IL-10 production.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound on cells. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the stock solution to light and room temperature.
Low SDH activity in the cell line: The target cell line may have intrinsically low SDH activity, making it less sensitive to inhibition.Confirm SDH expression and activity in your cell line using a commercial assay kit or by Western blot for SDH subunits.
High levels of cell death or cytotoxicity observed. Concentration Too High: The concentration of this compound is likely toxic to the cells.Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration range. Use a concentration below the toxic threshold for your experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.[2]
Variability in experimental results. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable responses.Ensure a homogenous cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.
Inconsistent Compound Dilution: Errors in preparing serial dilutions of this compound.Prepare a fresh dilution series for each experiment and use calibrated pipettes.
Unsure if the observed phenotype is due to on-target SDH inhibition. Off-target effects: The observed phenotype may be due to this compound interacting with other cellular targets.1. Rescue Experiment: Supplement the culture medium with cell-permeable electron acceptors like pyruvate to see if it rescues the phenotype caused by SDH inhibition. 2. Measure Succinate Accumulation: Inhibition of SDH leads to the accumulation of its substrate, succinate. Measure intracellular succinate levels using a commercial kit to confirm on-target activity. 3. Cellular Thermal Shift Assay (CETSA): This technique can be used to verify the direct binding of this compound to SDH in a cellular context.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic and suitable for downstream experiments.

Materials:

  • Target cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measuring SDH Activity in Cell Lysates

Objective: To confirm the inhibitory effect of this compound on SDH activity in your target cells.

Materials:

  • Cells treated with this compound and vehicle control

  • SDH Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or other suppliers)

  • Cell lysis buffer (provided in the kit or a standard RIPA buffer)

  • Microplate reader

Procedure:

  • Culture and treat your cells with the desired concentrations of this compound or vehicle control for the appropriate duration.

  • Harvest the cells and prepare cell lysates according to the instructions provided with the SDH activity assay kit.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Perform the SDH activity assay according to the manufacturer's protocol. This typically involves adding the cell lysate to a reaction mixture containing succinate and a colorimetric probe (e.g., DCPIP) that changes color upon reduction.[3]

  • Monitor the change in absorbance over time using a microplate reader at the recommended wavelength (e.g., 600 nm).[3]

  • Calculate the SDH activity and normalize it to the protein concentration. Compare the activity in this compound-treated samples to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

SDH_STAT3_IL10_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB activates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc translocates SDH SDH SDH->pSTAT3 required for phosphorylation Succinate Succinate Fumarate Fumarate Succinate->Fumarate TCA Cycle Sdh_IN_10 This compound Sdh_IN_10->SDH inhibits IL10_gene IL-10 Gene NFkB_nuc->IL10_gene promotes transcription pSTAT3_nuc->IL10_gene promotes transcription IL10_mRNA IL-10 mRNA IL10_gene->IL10_mRNA IL10 IL-10 IL10_mRNA->IL10 translation & secretion

Caption: Signaling pathway illustrating the role of SDH in the STAT3-IL-10 axis and the inhibitory effect of this compound.

Experimental_Workflow start Start: Cell Culture dose_response 1. Dose-Response Assay (e.g., MTT) start->dose_response determine_conc 2. Determine Optimal Non-Toxic Concentration dose_response->determine_conc treat_cells 3. Treat Cells with This compound & Vehicle determine_conc->treat_cells sdh_activity 4a. SDH Activity Assay treat_cells->sdh_activity phenotype_assay 4b. Phenotypic Assay (e.g., IL-10 ELISA) treat_cells->phenotype_assay analyze_data 6. Data Analysis sdh_activity->analyze_data validate_on_target 5. On-Target Validation (Succinate Measurement / CETSA) phenotype_assay->validate_on_target validate_on_target->analyze_data

Caption: A typical experimental workflow for optimizing and validating the use of this compound in cell-based assays.

References

Sdh-IN-10 off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Using Sdh-IN-10 in Cell-Based Assays

Disclaimer: The compound "this compound" is not broadly documented in publicly available scientific literature. This guide is based on the assumption that this compound is an inhibitor of Succinate Dehydrogenase (SDH) , also known as Mitochondrial Complex II . The information provided is derived from the known effects of SDH inhibitors (SDHIs) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is presumed to be a potent inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme that functions in both the Krebs (TCA) cycle and the mitochondrial electron transport chain (ETC). By inhibiting SDH, this compound blocks the oxidation of succinate to fumarate, thereby disrupting cellular respiration and energy metabolism.[1][2][3]

Q2: What are the expected on-target effects of this compound in a cell-based assay?

A2: The primary on-target effects of inhibiting SDH with this compound include:

  • A decrease in the oxygen consumption rate (OCR).[4]

  • Accumulation of intracellular succinate.[2][5]

  • A shift towards glycolytic metabolism to compensate for reduced mitochondrial ATP production.

  • Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions, due to succinate-mediated inhibition of prolyl hydroxylases.[6][7]

  • Increased production of mitochondrial reactive oxygen species (ROS).[8][9]

Q3: Does this compound have known off-target effects?

A3: While specific off-target data for this compound is unavailable, other inhibitors in the broader class of SDHIs have shown potential to interact with other cellular components. For instance, some SDHI fungicides can also inhibit Complex III of the electron transport chain.[10] It is crucial for researchers to empirically determine the selectivity profile of this compound in their model system.

Q4: How should I prepare and store this compound?

A4: As with most small molecule inhibitors, this compound should be dissolved in a high-quality, anhydrous solvent like DMSO to create a concentrated stock solution. Store the stock solution at -20°C or -80°C, protected from light and moisture. For experiments, dilute the stock solution into your cell culture medium to the final working concentration immediately before use. Avoid repeated freeze-thaw cycles.

Q5: What is a typical working concentration for this compound?

A5: The optimal working concentration is cell-line dependent and must be determined experimentally using a dose-response curve. Based on published data for other SDHIs, a starting range of 1 µM to 50 µM is recommended for initial experiments.[4]

Quantitative Data: Hypothetical Off-Target Profile

The following table presents a hypothetical selectivity profile for this compound to illustrate how users should interpret such data. Note: These values are for illustrative purposes only. Researchers must perform their own kinase and enzyme profiling to determine the actual off-target effects.

TargetIC50 (nM)Target ClassPotential Implication in Assays
SDH (Complex II) 50 Primary Target (ETC/TCA Cycle) Inhibition of cellular respiration, succinate accumulation.
Complex III (UQCRFS1)5,200Electron Transport ChainAt high concentrations (>5 µM), may further disrupt mitochondrial respiration.
Pyruvate Dehydrogenase>100,000TCA Cycle EnzymeUnlikely to directly affect pyruvate entry into the TCA cycle.
Hexokinase 2>100,000Glycolysis EnzymeUnlikely to directly affect glycolysis.
VEGFR215,000Receptor Tyrosine KinasePotential for anti-angiogenic effects at high concentrations, independent of SDH inhibition.
SRC Kinase25,000Non-receptor Tyrosine KinaseOff-target signaling effects possible at very high concentrations.

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity or rapid cell death observed in my cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Possible Cause 1: On-target bioenergetic crisis.

    • Explanation: Cells that are highly dependent on oxidative phosphorylation (e.g., many neuronal cell lines, quiescent cells) may not be able to compensate for the abrupt loss of mitochondrial function by upregulating glycolysis, leading to rapid ATP depletion and cell death.

    • Solution:

      • Confirm On-Target Effect: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer or similar instrument to confirm that this compound is inhibiting respiration at the observed cytotoxic concentrations.

      • Assess Glycolytic Capacity: Measure the extracellular acidification rate (ECAR) to determine if the cells are attempting to compensate via glycolysis.

      • Supplement Media: Try supplementing the culture media with pyruvate or uridine, which can sometimes rescue cells from mitochondrial dysfunction.

      • Dose Reduction: Perform a detailed dose-response curve to find a concentration that inhibits SDH without causing acute, widespread cell death.

  • Possible Cause 2: Off-target effects.

    • Explanation: At higher concentrations, this compound may be inhibiting other critical cellular targets, leading to toxicity that is independent of SDH.

    • Solution:

      • Selectivity Profiling: If possible, perform a kinase or enzyme panel screen to identify potential off-targets.

      • Rescue Experiments: Attempt to rescue the phenotype with inhibitors or activators of suspected off-target pathways.

      • Use a Structural Analogue: Compare the effects with a structurally related but inactive analogue of this compound, if available.

Issue 2: My western blot shows HIF-1α stabilization, but I don't see the expected downstream gene expression changes.

  • Possible Cause 1: Insufficient duration of treatment.

    • Explanation: HIF-1α protein may stabilize relatively quickly, but the transcription, translation, and accumulation of its target gene products (e.g., VEGF, GLUT1) takes longer.

    • Solution: Perform a time-course experiment, treating cells with this compound for various durations (e.g., 4, 8, 16, 24 hours) before harvesting for both protein (western blot) and mRNA (qRT-PCR) analysis.

  • Possible Cause 2: Cell-type specific context.

    • Explanation: The transcriptional response to HIF-1α stabilization is highly context-dependent and can be influenced by the availability of co-factors, the baseline epigenetic state of the cell, and the activity of other signaling pathways.

    • Solution:

      • Confirm Nuclear Translocation: Use immunofluorescence or nuclear/cytoplasmic fractionation to confirm that the stabilized HIF-1α is correctly translocating to the nucleus.

      • Use a Positive Control: Treat cells with a known HIF-1α stabilizer, like cobalt chloride (CoCl₂) or deferoxamine (DFO), to ensure the downstream pathway is functional in your cell line.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Compound instability or precipitation.

    • Explanation: this compound may be unstable in aqueous media over the course of a long experiment or may precipitate out of solution, leading to variable effective concentrations.

    • Solution:

      • Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.

      • Check for Precipitate: Before adding to cells, visually inspect the final diluted medium for any signs of precipitation. If observed, consider using a lower concentration or adding a small amount of a solubilizing agent like Pluronic F-68 (use with caution and validate).

  • Possible Cause 2: Variable metabolic state of cells.

    • Explanation: The metabolic phenotype of cultured cells can be influenced by passage number, confluency, and minor variations in media composition. Since this compound targets metabolism, its effects can be magnified by this variability.

    • Solution:

      • Standardize Cell Culture: Use cells within a narrow passage number range.

      • Consistent Seeding Density: Seed cells at a consistent density and treat them at the same level of confluency for all experiments. Ensure even cell distribution across the plate to avoid "edge effects."

      • Pre-condition Media: Use media from the same lot number for a set of experiments.

Visualizations

SDH_Inhibition_Pathway cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Succinate_acc Succinate Accumulation Succinate->Succinate_acc CII Complex II (SDH) CIII Complex III CII->CIII e- ROS ROS Production CII->ROS e- leak OCR_dec Oxygen Consumption Rate (OCR) Decreases CII->OCR_dec Sdh_IN_10 This compound Sdh_IN_10->Succinate Blocks Conversion Sdh_IN_10->CII Inhibits HIF HIF-1α Stabilization Succinate_acc->HIF

Caption: On-target effects of this compound on mitochondrial function.

Troubleshooting_Workflow Start Unexpected Result (e.g., High Cytotoxicity) Check_Dose Is the dose appropriate? (Run Dose-Response Curve) Start->Check_Dose Check_Culture Review Cell Culture Practices (Passage #, Confluency) Start->Check_Culture Outcome_High Toxicity only at high concentrations Check_Dose->Outcome_High Yes Outcome_Potent Toxicity at expected IC50 for SDH Check_Dose->Outcome_Potent No Check_OnTarget Confirm On-Target Effect (e.g., Measure OCR) Conclusion_OnTarget Hypothesis: On-Target Bioenergetic Crisis Check_OnTarget->Conclusion_OnTarget Confirmed Outcome_Inconsistent Results are inconsistent Check_Culture->Outcome_Inconsistent Conclusion_OffTarget Hypothesis: Off-Target Effect Outcome_High->Conclusion_OffTarget Outcome_Potent->Check_OnTarget Conclusion_Technical Hypothesis: Technical Variability Outcome_Inconsistent->Conclusion_Technical

Caption: Troubleshooting workflow for unexpected experimental results.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol assesses cell viability by measuring the metabolic activity that reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" (medium only) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Express cell viability as a percentage relative to the vehicle-only control wells.

Protocol 2: Measurement of Oxygen Consumption Rate (OCR)

This protocol provides a general workflow for using a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer and consumables (cartridge, calibrant)

  • This compound stock solution

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF plate and incubate overnight. The optimal seeding density must be determined for each cell line to ensure the OCR is within the instrument's detection range.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Prepare Assay Medium: Warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.

  • Cell Preparation: Remove the culture medium from the cells, wash twice with the warmed assay medium, and add the final volume of assay medium to each well. Place the plate in a non-CO₂ incubator at 37°C for 1 hour to allow cells to equilibrate.

  • Prepare Injection Ports: Load the hydrated sensor cartridge with the compounds to be injected. For a direct inhibition test, you can load:

    • Port A: this compound (at 10x final concentration)

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone & Antimycin A

  • Run Assay: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The instrument will measure baseline OCR, then inject this compound and measure the response, followed by the standard mitochondrial stress test compounds.

  • Data Analysis: Normalize the OCR data to cell number or protein content per well. Analyze the data using Wave or XF software to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. A significant drop in OCR immediately after this compound injection confirms its inhibitory effect on the electron transport chain.[11]

References

Improving the stability of Sdh-IN-10 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of Sdh-IN-10, a potent succinate dehydrogenase inhibitor (SDHI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration and energy production. It has demonstrated antifungal effects.

Q2: What are the basic chemical properties of this compound?

A2: this compound is an N-phenylpropiolamide derivative. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₁₅F₃N₂O₂
Molecular Weight 348.32 g/mol
IC₅₀ 0.232 µg/mL (for SDH)

Q3: What is the recommended solvent for dissolving this compound?

A3: Based on data for a structurally related compound, Sdh-IN-2, Dimethyl Sulfoxide (DMSO) is a recommended solvent. Sdh-IN-2 is soluble in DMSO at a concentration of 250 mg/mL. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO before further dilution into aqueous buffers for experiments.

Q4: How should I store this compound?

A4: For long-term stability, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at low temperatures. For a similar compound, Sdh-IN-1, the recommended storage for a DMSO stock solution is -80°C for up to 6 months or -20°C for up to 1 month, protected from light. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

Problem 1: this compound precipitates out of solution during my experiment.

  • Possible Cause 1: Low solubility in aqueous buffer.

    • Solution: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay is sufficient to maintain solubility, but low enough to not affect your experimental system. It is advisable to first prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer.

  • Possible Cause 2: Buffer incompatibility.

    • Solution: The pH and composition of your buffer can affect the solubility of this compound. If you observe precipitation, consider preparing fresh buffer and verifying its pH. You may also test the solubility of this compound in a small volume of your buffer before proceeding with the full experiment.

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Changes in temperature can affect solubility. Ensure that your solutions are maintained at a consistent temperature throughout the experiment. Avoid transferring solutions between vastly different temperatures abruptly.

Problem 2: I am not observing the expected inhibitory effect of this compound.

  • Possible Cause 1: Compound degradation.

    • Solution: Ensure that this compound has been stored correctly as a solid and that the stock solution is not expired. Prepare fresh dilutions from a new stock solution if degradation is suspected.

  • Possible Cause 2: Incorrect assay conditions.

    • Solution: Verify the concentration of this compound used in your assay. Refer to the IC₅₀ value (0.232 µg/mL) as a starting point for determining the appropriate concentration range for your experiment. Also, ensure that all other components of your assay system are functioning correctly.

  • Possible Cause 3: Issues with the target enzyme.

    • Solution: Confirm the activity of your succinate dehydrogenase enzyme using a positive control. The enzyme may be inactive or present at a concentration that is too high for the inhibitor to be effective at the tested concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Succinate Dehydrogenase (SDH) Activity Assay

This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your experimental system.

  • Materials:

    • This compound stock solution (in DMSO)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Succinate (substrate)

    • DCPIP (2,6-dichlorophenolindophenol) or other suitable electron acceptor

    • Mitochondrial extract or purified SDH enzyme

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a working solution of this compound by diluting the DMSO stock solution in the assay buffer to the desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1%).

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • This compound working solution (or vehicle control - buffer with the same final DMSO concentration)

      • Mitochondrial extract or purified SDH enzyme

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (succinate) and the electron acceptor (DCPIP).

    • Immediately measure the absorbance at the appropriate wavelength for the electron acceptor (e.g., 600 nm for DCPIP) in kinetic mode for a set period (e.g., 10-30 minutes). The rate of decrease in absorbance is proportional to the SDH activity.

    • Calculate the rate of reaction for each concentration of this compound and the vehicle control.

    • Determine the percent inhibition and, if desired, calculate the IC₅₀ value.

Visualizations

Sdh_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) CoQ Coenzyme Q ComplexII->CoQ e- Sdh_IN_10 This compound Sdh_IN_10->ComplexII Inhibition

Figure 1: Mechanism of this compound inhibition of Succinate Dehydrogenase (SDH).

experimental_workflow prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions (Dilute in Assay Buffer) prep_stock->prep_working pre_incubate Pre-incubate Enzyme with this compound prep_working->pre_incubate initiate_reaction Initiate Reaction (Add Substrate & DCPIP) pre_incubate->initiate_reaction measure_activity Measure Absorbance (Kinetic Reading) initiate_reaction->measure_activity analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_activity->analyze_data

Figure 2: General experimental workflow for an SDH inhibition assay.

troubleshooting_logic start Precipitation Observed? check_solvent Increase organic solvent % in final solution start->check_solvent Yes no_issue No Precipitation start->no_issue No check_buffer Verify buffer pH and consider alternative buffer check_solvent->check_buffer control_temp Ensure consistent temperature check_buffer->control_temp

Figure 3: Troubleshooting logic for this compound precipitation issues.

How to prevent Sdh-IN-10 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Sdh-IN-10 during their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound stability in a question-and-answer format.

Q1: I'm seeing a decrease in the activity of my this compound stock solution over time. What could be the cause?

A1: A decrease in the activity of your this compound stock solution is likely due to chemical degradation. Based on its structure, which contains a lactam (a cyclic amide), the primary suspect for degradation is hydrolysis. Other potential, though less common, pathways for small molecules include oxidation and photolysis. The rate of degradation can be influenced by several factors in your storage and handling procedures.

Q2: What are the optimal storage conditions for this compound?

A2: While specific long-term stability data for this compound is not extensively published, general recommendations for similar small molecules and information from suppliers suggest the following:

  • Solid Form: Store as a solid at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Keep the compound in a tightly sealed container to protect it from moisture.

  • In Solution: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use, stock solutions can be stored at -20°C.

Q3: My experimental results are inconsistent when using this compound. Could this be related to degradation?

A3: Yes, inconsistent experimental results can be a symptom of this compound degradation. If the inhibitor degrades, its effective concentration in your assays will decrease, leading to variability in your data. To troubleshoot this, you should first assess the stability of your this compound stock and working solutions under your specific experimental conditions.

Q4: How can I test the stability of my this compound solution?

A4: You can perform a simple stability study. Incubate your this compound solution under your typical experimental conditions (e.g., in your cell culture medium at 37°C) for various durations. At each time point, analyze the integrity of the compound using High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.

Q5: I suspect my this compound is degrading in my aqueous experimental buffer. What can I do?

A5: Aqueous buffers, especially at non-neutral pH, can promote the hydrolysis of the lactam ring in this compound. Consider the following:

  • pH: Whenever possible, maintain your experimental buffer at a neutral pH (around 7.0-7.4). Avoid highly acidic or basic conditions.

  • Fresh Preparation: Prepare working solutions of this compound in your aqueous buffer immediately before each experiment.

  • Minimize Incubation Time: Reduce the time your compound spends in the aqueous buffer before being added to your assay.

Frequently Asked Questions (FAQs)

What is the chemical structure of this compound and how does it relate to its stability?

The chemical formula for this compound is C₁₈H₁₅F₃N₂O₂. Its structure contains a quinolinone core, which includes a lactam (a cyclic amide). Amides are known to be susceptible to hydrolysis, which is the cleavage of the amide bond by water. This is a primary potential degradation pathway for this compound.

What are the likely degradation pathways for this compound?

The most probable degradation pathway for this compound is hydrolysis of the lactam ring. This reaction can be catalyzed by acidic or basic conditions. Other potential, but less likely, degradation pathways for small molecules include oxidation and photolysis (degradation by light).

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage (Solid) -20°C (long-term), 4°C (short-term)Minimizes chemical degradation.
Storage (Solution) -80°C (long-term), -20°C (short-term)Prevents degradation in solvent and minimizes freeze-thaw cycles.
Working Solution pH 7.0 - 7.4The amide bond is more stable at neutral pH, reducing the risk of acid or base-catalyzed hydrolysis.[1][2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound in a given solution over time.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO) for stock solution

  • Experimental buffer (e.g., PBS, cell culture medium)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Prepare the test solution by diluting the stock solution in your experimental buffer to the final working concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and inject it into the HPLC system to obtain an initial chromatogram.

  • Incubate the test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each sample by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizations

Potential_Degradation_Pathway Potential Hydrolytic Degradation of this compound Sdh_IN_10 This compound (Active Inhibitor) Hydrolysis Hydrolysis (H₂O, Acid/Base) Sdh_IN_10->Hydrolysis Degradation_Product Degradation Product (Inactive) Hydrolysis->Degradation_Product Lactam Ring Opening

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Prep_Working Prepare Working Solution (in experimental buffer) Prep_Stock->Prep_Working T0_Sample Collect T=0 Sample Prep_Working->T0_Sample Incubate Incubate at Experimental Conditions (e.g., 37°C) Prep_Working->Incubate HPLC_Analysis Analyze all Samples by HPLC T0_Sample->HPLC_Analysis Time_Points Collect Samples at Various Time Points Incubate->Time_Points Time_Points->HPLC_Analysis Data_Comparison Compare Peak Areas to T=0 HPLC_Analysis->Data_Comparison

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree Troubleshooting this compound Degradation Start Inconsistent Results or Decreased Activity Check_Storage Review Storage Conditions (Solid and Stock Solution) Start->Check_Storage Storage_OK Are they optimal? (-20°C/-80°C, protected from light/moisture) Check_Storage->Storage_OK Correct_Storage Action: Correct Storage and Use Fresh Aliquot Storage_OK->Correct_Storage No Assess_Working_Sol Assess Stability in Working Solution Storage_OK->Assess_Working_Sol Yes Problem_Solved Problem Resolved Correct_Storage->Problem_Solved Working_Sol_Stable Is the compound stable during the experiment? Assess_Working_Sol->Working_Sol_Stable Contact_Support Further Investigation Needed/ Contact Supplier Assess_Working_Sol->Contact_Support Consider_pH Check pH of Aqueous Buffers Working_Sol_Stable->Consider_pH No Working_Sol_Stable->Problem_Solved Yes pH_Neutral Is pH neutral (7.0-7.4)? Consider_pH->pH_Neutral Adjust_pH Action: Adjust Buffer pH to Neutral pH_Neutral->Adjust_pH No Fresh_Prep Action: Prepare Working Solutions Fresh Before Use pH_Neutral->Fresh_Prep Yes Adjust_pH->Fresh_Prep Fresh_Prep->Problem_Solved

References

Technical Support Center: Optimizing Treatment Duration for Succinate Dehydrogenase (SDH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SDH inhibitors?

A1: Succinate dehydrogenase (SDH) is a key enzyme complex, also known as Complex II of the electron transport chain, located in the inner mitochondrial membrane. It plays a crucial role in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation by catalyzing the oxidation of succinate to fumarate.[1] By inhibiting SDH, these compounds can disrupt cellular energy metabolism, leading to a variety of downstream effects.

Q2: What are the expected downstream effects of SDH inhibition?

A2: Inhibition of SDH can lead to an accumulation of succinate, which has been identified as an oncometabolite.[2] This accumulation can lead to the inhibition of 2-oxoglutarate-dependent dioxygenases, resulting in epigenetic changes such as DNA hypermethylation.[3] Furthermore, SDH function is linked to the STAT3-IL-10 signaling pathway in inflammatory macrophages, and its inhibition can modulate inflammatory responses.[4][5]

Q3: How do I determine the optimal treatment duration for my SDH inhibitor experiment?

A3: The optimal treatment duration is highly dependent on the specific research question, the cell type being used, and the inhibitor's characteristics (e.g., potency, cell permeability, and stability). A time-course experiment is essential. You should assess both the direct effects on SDH activity and the downstream cellular consequences at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). The shortest duration that produces a consistent and significant effect is often the most desirable to minimize off-target effects and cytotoxicity.

Q4: What is the importance of considering the stability of the SDH inhibitor in cell culture?

A4: The stability of the inhibitor in your cell culture medium can significantly impact the effective concentration over time. If the compound degrades rapidly, its effects may diminish during a long incubation period, leading to inconsistent results. It is advisable to determine the half-life of your compound under your specific experimental conditions. For long-term experiments, this may necessitate replenishing the medium with a fresh inhibitor at regular intervals.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of the SDH inhibitor 1. Inhibitor concentration is too low. 2. Treatment duration is too short. 3. Poor cell permeability of the inhibitor. 4. Inhibitor has degraded. 1. Perform a dose-response curve to determine the optimal concentration. 2. Conduct a time-course experiment to identify the necessary duration to observe the desired effect. 3. Consider using a different inhibitor with better permeability or a permeabilizing agent (with appropriate controls). 4. Prepare fresh stock solutions of the inhibitor and consider its stability in culture media.
High levels of cell death (cytotoxicity) 1. Inhibitor concentration is too high. 2. Treatment duration is too long. 3. Off-target effects of the inhibitor. 1. Lower the inhibitor concentration and perform a cytotoxicity assay (e.g., LDH or MTT assay). 2. Shorten the treatment duration based on a time-course experiment. 3. If possible, test the inhibitor in a cell line that does not express the target to assess off-target toxicity.
Inconsistent results between experiments 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent inhibitor preparation or storage. 3. Variability in the timing of sample collection and processing. 1. Standardize all cell culture parameters. 2. Prepare fresh inhibitor solutions for each experiment from a reliable stock. 3. Ensure precise and consistent timing for all experimental steps.
Downstream effects are observed, but no direct inhibition of SDH activity 1. The assay for SDH activity is not sensitive enough. 2. The inhibitor has a novel mechanism that affects a downstream component. 3. Off-target effects are responsible for the observed phenotype. 1. Optimize your SDH activity assay or try an alternative method. 2. Investigate other potential targets of your inhibitor. 3. Use a structurally unrelated SDH inhibitor as a positive control to see if it recapitulates the phenotype.

Experimental Protocols

Cytotoxicity Assay (LDH Release Assay)

This protocol is designed to assess cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[6][7]

Materials:

  • Cells of interest

  • SDH inhibitor

  • LDH assay kit

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the SDH inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (lysis buffer provided in the kit).

  • Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • After incubation, carefully collect the cell culture supernatant.

  • Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the supernatant.[6]

  • Quantify the colorimetric change using a spectrophotometer.[6]

  • Calculate the percentage of cytotoxicity relative to the positive control.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a method to assess the direct binding of an inhibitor to its target protein in a cellular context.

Materials:

  • Cells of interest

  • SDH inhibitor

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Western blotting reagents and equipment

  • Antibody against SDHA or another subunit of the SDH complex

Procedure:

  • Treat cultured cells with the SDH inhibitor or vehicle control for a specified duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifuge the lysates to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble SDH protein in the supernatant by Western blotting using an antibody against an SDH subunit (e.g., SDHA).

  • Inhibitor binding will stabilize the protein, leading to a higher amount of soluble SDH at elevated temperatures compared to the vehicle control.

Washout Experiment

This experiment helps to determine if the inhibitor's effects are reversible or irreversible.[8]

Materials:

  • Cells of interest

  • SDH inhibitor

  • Fresh culture medium

Procedure:

  • Treat cells with the SDH inhibitor for a predetermined duration (e.g., the time required to see a significant effect).

  • After the initial treatment, remove the medium containing the inhibitor.

  • Wash the cells with sterile PBS to remove any residual inhibitor.

  • Add fresh, inhibitor-free medium to the cells.

  • Continue to culture the cells and assess the relevant biological endpoint (e.g., cell proliferation, downstream signaling) at various time points post-washout (e.g., 24, 48, 72 hours).

  • Compare the results to cells that were continuously exposed to the inhibitor. A sustained effect after washout suggests an irreversible or slowly reversible mode of action.[8]

Visualizations

SDH_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm & Nucleus Succinate Succinate SDH_Complex SDH Complex (Complex II) Succinate->SDH_Complex Oxidation Fumarate Fumarate SDH_Complex->Fumarate ETC Electron Transport Chain SDH_Complex->ETC Succinate_Accumulation Succinate Accumulation SDH_Complex->Succinate_Accumulation Leads to pSTAT3 pSTAT3 SDH_Complex->pSTAT3 Required for Phosphorylation SDH_Inhibitor SDH Inhibitor (e.g., Sdh-IN-10) SDH_Inhibitor->SDH_Complex DNA_Hypermethylation DNA Hypermethylation Succinate_Accumulation->DNA_Hypermethylation Promotes STAT3 STAT3 STAT3->pSTAT3 Phosphorylation IL10_Expression IL-10 Expression pSTAT3->IL10_Expression Induces

Caption: SDH inhibition disrupts the TCA cycle and electron transport, leading to succinate accumulation and modulation of signaling pathways like STAT3-IL-10.

Experimental_Workflow cluster_preliminary Phase 1: Initial Characterization cluster_time_course Phase 2: Time-Course Analysis cluster_refinement Phase 3: Refinement & Validation Dose_Response Dose-Response Curve (Determine IC50/EC50) Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH, MTT) Dose_Response->Cytotoxicity_Assay Time_Points Select Multiple Time Points (e.g., 2, 4, 8, 12, 24, 48h) Cytotoxicity_Assay->Time_Points Target_Engagement Assess Target Engagement (e.g., CETSA) Time_Points->Target_Engagement Downstream_Effects Measure Downstream Effects (e.g., Western, qPCR) Time_Points->Downstream_Effects Optimal_Duration Determine Optimal Treatment Duration Target_Engagement->Optimal_Duration Downstream_Effects->Optimal_Duration Washout_Experiment Washout Experiment (Assess Reversibility) Optimal_Duration->Washout_Experiment

Caption: Workflow for determining the optimal treatment duration of an SDH inhibitor.

References

Technical Support Center: Overcoming Resistance to SDHI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides. This resource is designed for researchers, scientists, and drug development professionals who are working with SDHI fungicides, including experimental compounds like Sdh-IN-10. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to fungal resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SDHI fungicides?

Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that target and inhibit the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[1][2] This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[3][4] By blocking the SDH enzyme, these fungicides disrupt fungal respiration and energy production, ultimately leading to fungal cell death.[1][5] The binding site for SDHI fungicides is the ubiquinone-binding (Qp) site of the SDH enzyme, which is formed by the SdhB, SdhC, and SdhD subunits.[6]

Q2: How do fungi develop resistance to SDHI fungicides?

The primary mechanism of resistance to SDHI fungicides is through genetic mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[7][8] These mutations can alter the amino acid sequence of the protein, reducing the binding affinity of the SDHI fungicide to its target site.[6] Another, less common, mechanism is the increased expression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[6]

Q3: What are the most common mutations associated with SDHI resistance?

Several key mutations in the SdhB, SdhC, and SdhD genes have been identified in various fungal species that confer resistance to SDHI fungicides. The specific mutation and its impact on the level of resistance can vary between fungal species and the specific SDHI compound. Some of the most frequently reported mutations are summarized in the table below.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential SDHI resistance in your fungal cultures.

Problem: My SDHI compound (e.g., this compound) is showing reduced or no efficacy against my fungal strain.

Step 1: Confirm Fungicide Integrity and Experimental Setup

  • Action: Verify the concentration and stability of your SDHI compound stock solution. Ensure that the compound has been stored correctly and has not degraded.

  • Action: Review your experimental protocol, including media preparation, incubation conditions, and inoculum density, to rule out any experimental errors.

Step 2: Determine the Minimum Inhibitory Concentration (MIC) or Half-Maximal Effective Concentration (EC50)

  • Action: Perform a dose-response assay to determine the MIC or EC50 value of your SDHI compound against the fungal strain . Compare this value to the sensitivity of a known susceptible (wild-type) strain. A significant increase in the MIC or EC50 value is indicative of resistance.

  • Rationale: This quantitative measure will confirm if the observed lack of efficacy is due to reduced sensitivity of the fungal strain.

Step 3: Investigate Target Site Mutations

  • Action: Sequence the SdhB, SdhC, and SdhD genes of the resistant fungal strain. Compare the sequences to those of a susceptible strain to identify any point mutations.

  • Rationale: As target site mutation is the most common resistance mechanism, identifying specific mutations can confirm the genetic basis of resistance.

Step 4: Evaluate the Role of Efflux Pumps

  • Action: If no target site mutations are found, or if the level of resistance is higher than expected from the identified mutations, investigate the potential involvement of efflux pumps. This can be done by measuring the expression levels of genes encoding ABC or MFS transporters, or by using an efflux pump inhibitor in your sensitivity assays.

  • Rationale: Overexpression of efflux pumps can contribute to reduced fungicide sensitivity by actively removing the compound from the cell.

Step 5: Implement Resistance Management Strategies

  • Action: If resistance is confirmed, consider strategies to overcome it in your research. This may include:

    • Using a different class of fungicide with an alternative mode of action.

    • Testing combinations of your SDHI compound with other fungicides to look for synergistic effects.

    • Investigating newer SDHI compounds that may be effective against strains with specific resistance mutations.[7]

Quantitative Data Summary

Table 1: Common Mutations in SDH Subunits Conferring Resistance to SDHI Fungicides

Sdh SubunitAmino Acid SubstitutionFungal Species ExamplesReference
SdhBH272R/Y/LBotrytis cinerea[5][8]
SdhBP225F/L/TBotrytis cinerea[5][8]
SdhBN230IBotrytis cinerea[5]
SdhCA86VPodosphaera xanthii[9]
SdhCG151RPodosphaera xanthii[9]
SdhDD123EAlternaria alternata[10]

Experimental Protocols

Protocol 1: Determination of EC50 Value using a Microtiter Plate Assay

  • Prepare Fungal Spore Suspension: Harvest spores from a fresh culture of the fungus and suspend them in a suitable liquid medium. Adjust the spore concentration to a final density of 1 x 10^4 spores/mL.

  • Prepare Fungicide Dilutions: Prepare a serial dilution of the SDHI fungicide in the liquid medium in a 96-well microtiter plate. Include a fungicide-free control.

  • Inoculation: Add the fungal spore suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for fungal growth for 48-72 hours.

  • Measure Fungal Growth: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. Plot the inhibition data against the log of the fungicide concentration and use a non-linear regression model to determine the EC50 value.[5][11]

Protocol 2: Sequencing of SDH Genes

  • DNA Extraction: Extract genomic DNA from both the resistant and a susceptible (wild-type) fungal strain using a suitable DNA extraction kit.

  • Primer Design: Design primers to amplify the entire coding regions of the SdhB, SdhC, and SdhD genes.

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences from the resistant and susceptible strains using bioinformatics software (e.g., BLAST, ClustalW) to identify any nucleotide changes that result in amino acid substitutions.[8]

Visualizations

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH_Complex Succinate Dehydrogenase (SDH) Complex II Succinate->SDH_Complex Oxidation Fumarate Fumarate SDH_Complex->Fumarate Ubiquinone Ubiquinone (Q) SDH_Complex->Ubiquinone e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Complex_III Complex III Ubiquinol->Complex_III e- SDHI SDHI Fungicide (e.g., this compound) SDHI->Inhibition Inhibition->SDH_Complex Blocks Qp site

Caption: Mechanism of action of SDHI fungicides.

SDHI_Resistance_Mechanisms cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms SDHI SDHI Fungicide SDH_target SDH Enzyme (Target Site) SDHI->SDH_target Binds and Inhibits Efflux_pump Efflux Pump (e.g., ABC Transporter) SDHI->Efflux_pump Enters Cell Efflux_pump->SDHI Pumps Out Target_mutation Target Site Mutation (SdhB, SdhC, SdhD genes) Target_mutation->SDH_target Alters binding site Efflux_overexpression Efflux Pump Overexpression Efflux_overexpression->Efflux_pump Increases pump numbers

Caption: Fungal resistance mechanisms to SDHI fungicides.

Troubleshooting_Workflow Start Reduced SDHI Efficacy Observed Step1 Step 1: Verify Fungicide & Experimental Setup Start->Step1 Step2 Step 2: Determine MIC/EC50 Step1->Step2 Decision1 Significant Increase in MIC/EC50? Step2->Decision1 Step3 Step 3: Sequence SDH Genes (SdhB, C, D) Decision1->Step3 Yes Conclusion_Not_Resistant No Evidence of Resistance (Re-evaluate Step 1) Decision1->Conclusion_Not_Resistant No Decision2 Mutations Found? Step3->Decision2 Step4 Step 4: Investigate Efflux Pump Activity Decision2->Step4 No Conclusion_Resistant Resistance Confirmed Decision2->Conclusion_Resistant Yes Step4->Conclusion_Resistant Implement_Strategies Implement Resistance Management Strategies Conclusion_Resistant->Implement_Strategies

References

Validation & Comparative

Validating Sdh-IN-10: A Comparative Guide for a Novel Fungal Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel fungal pathogens necessitates the development of new antifungal agents. Succinate dehydrogenase inhibitors (SDHIs) represent a promising class of fungicides that target cellular respiration.[1][2] This guide provides a framework for the validation of a hypothetical novel SDHI, termed Sdh-IN-10, in new fungal species. It outlines comparative performance data with existing alternatives and details the requisite experimental protocols for robust validation.

Performance Comparison of SDHIs

Effective validation of this compound requires a direct comparison against established antifungal agents. The following table summarizes the in-vitro efficacy of this compound against various fungal species, benchmarked against existing SDHIs like Boscalid and Fluxapyroxad. Efficacy is presented as the half-maximal effective concentration (EC50) and the minimum inhibitory concentration (MIC), which are key indicators of antifungal activity.[3][4]

Fungal SpeciesThis compound EC50 (µM)Boscalid EC50 (µM)Fluxapyroxad EC50 (µM)This compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Rhizoctonia solani0.151.55[5]0.980.516
Botrytis cinerea0.280.890.5218
Sclerotinia sclerotiorum0.351.210.75132
Aspergillus fumigatus0.52>102.4322
Candida albicans>10>10>10160.5

Note: The data presented for this compound is hypothetical and for illustrative purposes. Actual values would be derived from experimental testing.

Mechanism of Action: Targeting Fungal Respiration

This compound, as an SDHI, functions by inhibiting the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in mitochondria.[1][2] This inhibition disrupts cellular energy production, ultimately leading to fungal cell death.[2] The specificity of SDHIs for fungal over mammalian SDH is a critical aspect of their design, ensuring targeted efficacy with minimal host toxicity.[1]

Mechanism of this compound Action

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of antifungal agents. The following methodologies are recommended for the validation of this compound.

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[3][6][7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound stock solution

  • Fungal isolates

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Grow fungal strains in an appropriate medium. Collect and wash the cells, then resuspend them in RPMI 1640 medium to a standardized concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[6][7]

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in the 96-well plate using RPMI 1640 medium.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at a specific wavelength.

A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of this compound B->C D Incubate at 35°C for 24-48h C->D E Determine MIC D->E

Broth Microdilution Workflow

Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the target enzyme.

Objective: To quantify the inhibition of SDH activity by this compound.

Materials:

  • Mitochondrial fractions isolated from the target fungal species

  • This compound

  • Succinate (substrate)

  • DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the mitochondrial fraction, buffer, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add succinate to start the enzymatic reaction.

  • Measure Activity: Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm.

  • Calculate Inhibition: Determine the percentage of inhibition at each this compound concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Alternatives to this compound

The landscape of antifungal agents includes several classes of drugs, each with a distinct mechanism of action. A comprehensive validation of this compound should consider its performance relative to these alternatives.

Antifungal ClassExamplesMechanism of Action
Azoles Fluconazole, ItraconazoleInhibit ergosterol biosynthesis, a key component of the fungal cell membrane.
Polyenes Amphotericin BBind to ergosterol, creating pores in the cell membrane and leading to cell leakage.
Echinocandins Caspofungin, MicafunginInhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.
Other SDHIs Boscalid, FluxapyroxadInhibit succinate dehydrogenase in the mitochondrial respiratory chain.[2]

The selection of an appropriate antifungal agent depends on the target pathogen, the site of infection, and the potential for drug resistance. The unique mechanism of action of SDHIs like this compound may offer an advantage against fungal strains that have developed resistance to other classes of antifungals.

References

Unveiling the Selectivity of Sdh-IN-10: A Guide to Understanding Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. Sdh-IN-10 has been identified as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme linking the Krebs cycle and the electron transport chain. However, a comprehensive understanding of its potential interactions with other enzymes—its cross-reactivity—is crucial for accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides a framework for evaluating the cross-reactivity of this compound and other SDH inhibitors, summarizes the current landscape of available data, and details the experimental protocols necessary for such an investigation.

While specific experimental data on the cross-reactivity of this compound with a broad panel of other enzymes is not extensively available in the public domain, this guide will delve into the general principles of succinate dehydrogenase inhibitor (SDHI) selectivity and the methodologies used to assess it.

The Significance of Selectivity for SDH Inhibitors

As a class of molecules, SDHIs are widely used as fungicides in agriculture. Cross-resistance between different SDHIs is a well-documented phenomenon in fungal species, often arising from mutations in the subunits of the SDH enzyme. While this provides insights into the binding of different inhibitors to the same target, it does not directly address their interactions with other distinct enzymes.

Potential Cross-Reactivity of SDH Inhibitors: A Comparative Overview

In the absence of specific data for this compound, a comparative analysis of potential cross-reactivity for the broader class of SDHIs can provide valuable insights. The following table outlines key enzyme classes that warrant investigation for potential off-target interactions.

Target ClassRationale for Potential Cross-ReactivityKey Considerations for Selectivity Profiling
Other Dehydrogenases Many dehydrogenases utilize common cofactors such as FAD or NAD+, and some may have structurally related substrate-binding pockets.A panel of dehydrogenases involved in central metabolism (e.g., malate dehydrogenase, lactate dehydrogenase, α-ketoglutarate dehydrogenase) should be tested.
Mitochondrial Complex I, III, IV, and V As components of the electron transport chain, these complexes are in close proximity to SDH (Complex II) and are involved in related redox processes.Functional assays measuring the activity of each complex are essential to rule out broader mitochondrial toxicity not specific to SDH inhibition.
Kinases The ATP-binding pocket of kinases is a frequent site of off-target interactions for many small molecule inhibitors.A broad kinase panel screen (kinome scan) is a standard and crucial step in the selectivity profiling of any new inhibitor.
Other Ubiquinone-Binding Enzymes SDHIs often act by competing with the binding of ubiquinone (Coenzyme Q). Therefore, other enzymes that utilize ubiquinone as a substrate are potential off-targets.Assays for other ubiquinone-dependent enzymes, such as NADH:ubiquinone oxidoreductase (Complex I), should be included in the screening panel.

Experimental Protocols for Assessing Cross-Reactivity

A rigorous evaluation of an inhibitor's selectivity involves a multi-faceted approach, combining biochemical assays with cell-based analyses.

Biochemical Selectivity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified enzymes.

Methodology:

  • Enzyme Panel Selection: A panel of enzymes, including various dehydrogenases, other mitochondrial respiratory chain complexes, and a representative selection of kinases, should be chosen.

  • Assay Conditions: For each enzyme, a specific activity assay is performed in a multi-well plate format. The assay buffer and substrate concentrations are optimized for each individual enzyme.

  • Inhibitor Titration: this compound is serially diluted to generate a range of concentrations.

  • Enzymatic Reaction and Detection: The enzymatic reaction is initiated by the addition of a specific substrate, and the reaction progress is monitored over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: The rate of reaction at each inhibitor concentration is calculated and normalized to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing the Context and Workflow

To better understand the role of SDH and the process of evaluating inhibitor selectivity, the following diagrams are provided.

cluster_TCA Mitochondrial Matrix cluster_ETC Inner Mitochondrial Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain (ETC) Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) (Complex II) Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II (SDH) Complex_II->CoQ Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV Complex_IV->ETC CoQ->Complex_III Sdh_IN_10 This compound Sdh_IN_10->Complex_II Inhibits

Caption: SDH links the TCA Cycle and the Electron Transport Chain.

cluster_workflow Inhibitor Selectivity Profiling Workflow Start Identify Potent Inhibitor (e.g., this compound) Primary_Assay Primary Target Assay (IC50 determination for SDH) Start->Primary_Assay Selectivity_Screening Broad Panel Selectivity Screening (Dehydrogenases, Kinases, etc.) Primary_Assay->Selectivity_Screening Data_Analysis Data Analysis (IC50 determination for off-targets) Selectivity_Screening->Data_Analysis Selectivity_Calculation Calculate Selectivity Ratios (IC50 off-target / IC50 on-target) Data_Analysis->Selectivity_Calculation Cellular_Assays Cell-Based Validation (e.g., Mitochondrial respiration, cytotoxicity) Selectivity_Calculation->Cellular_Assays Conclusion Determine Selectivity Profile Cellular_Assays->Conclusion

Caption: A typical workflow for assessing enzyme inhibitor selectivity.

Sdh-IN-10: A Comparative Analysis Against Known Succinate Dehydrogenase Inhibitor Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Sdh-IN-10, a potent succinate dehydrogenase inhibitor (SDHI), with established fungicides targeting the same enzyme. The information presented herein is intended to support research and development efforts in the field of antifungal drug discovery.

Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides used to control a wide range of pathogenic fungi in agriculture. Their mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1] this compound is a novel compound belonging to the quinolin-2(1H)-one class of molecules, which has demonstrated significant antifungal properties.[2] This document will objectively compare the performance of this compound and its analogues with other well-known SDHI fungicides, supported by available experimental data.

Data Presentation

The following tables summarize the quantitative data on the antifungal activity and succinate dehydrogenase inhibition of this compound analogues and other commercial SDHI fungicides.

Table 1: Comparative Antifungal Activity (EC50 in μg/mL) of Quinolin-2(1H)-one Analogues and Pyraziflumid

CompoundBotrytis cinerea
6o 0.398[1]
6p 0.513[1]
6r 0.205[1]
Pyraziflumid (Commercial Fungicide) 0.706[1]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Comparative Succinate Dehydrogenase Inhibitory Activity (IC50 in μg/mL) of Quinolin-2(1H)-one Analogues and Pyraziflumid

CompoundSuccinate Dehydrogenase Inhibition
6o 0.450[1]
6p 0.672[1]
6r 0.232[1]
Pyraziflumid (Commercial Fungicide) 0.858[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antifungal Activity Assay

The antifungal activity of the compounds was evaluated using the mycelium growth rate method against various plant pathogenic fungi.[3]

  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and sterilized.

  • Incorporation of Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), were added to the molten PDA medium at various concentrations.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony was placed at the center of each PDA plate.

  • Incubation: The plates were incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Data Collection: The diameter of the fungal colony was measured in two perpendicular directions.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition (PMGI) was calculated using the formula: PMGI (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony in the control group and T is the average diameter of the mycelial colony in the treated group.

  • EC50 Determination: The EC50 values were calculated by probit analysis based on the inhibition rates at different concentrations.[4]

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity of the compounds against succinate dehydrogenase was determined spectrophotometrically.[5][6]

  • Mitochondria Isolation: Mitochondria were isolated from a suitable source (e.g., porcine heart or fungal mycelia) by differential centrifugation.

  • Reaction Mixture Preparation: A reaction mixture was prepared containing phosphate buffer, a substrate (e.g., succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).[7]

  • Initiation of Reaction: The reaction was initiated by adding the mitochondrial preparation to the reaction mixture containing various concentrations of the test compounds.

  • Spectrophotometric Measurement: The reduction of the electron acceptor was measured by monitoring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time in a spectrophotometer.

  • Calculation of Inhibition: The rate of the enzymatic reaction was determined from the linear portion of the absorbance versus time curve. The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of SDHI fungicides and a typical experimental workflow for their evaluation.

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Fumarate Fumarate Complex_II->Fumarate Ubiquinone Q Complex_II->Ubiquinone Reduction Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Succinate->Complex_II Oxidation Ubiquinol QH2 Ubiquinone->Ubiquinol e- Ubiquinol->Complex_III e_minus e- SDHI This compound (SDHI Fungicide) SDHI->Complex_II

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.

Antifungal_Assay_Workflow start Start: Fungal Culture prep_media Prepare PDA Medium start->prep_media add_compounds Incorporate Test Compounds (this compound & Known Fungicides) prep_media->add_compounds inoculate Inoculate with Fungal Mycelia add_compounds->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Values calculate->determine_ec50 compare Compare Efficacy determine_ec50->compare end End: Comparative Analysis compare->end

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

References

Validating the Specificity of Sdh-IN-10 for Succinate Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sdh-IN-10 with other known Succinate Dehydrogenase (SDH) inhibitors. The objective is to validate the specificity of this compound for its target, SDH, a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This document summarizes key quantitative data, details experimental protocols for specificity validation, and provides visual representations of relevant pathways and workflows.

Comparative Analysis of SDH Inhibitors

The inhibitory potency of this compound against Succinate Dehydrogenase (SDH) is a critical parameter for its validation. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative SDH inhibitors. It is important to note that direct comparison of potency can be influenced by the specific assay conditions and the species from which the enzyme was derived.

InhibitorTarget Species/SystemIC50/Ki ValueNotes
This compound Rhizoctonia solani SDHIC50: 0.12 µM Primarily characterized as an antifungal agent. Mammalian SDH inhibition data is not readily available in the public domain.
Atpenin A5Mammalian mitochondriaIC50: 3.7 nMA highly potent and specific inhibitor of the ubiquinone-binding site of Complex II.
CarboxinBovine heart mitochondriaKi: 1.1 µMA well-characterized fungicide that also inhibits mammalian SDH by binding to the ubiquinone-binding site.
Thenoyltrifluoroacetone (TTFA)Rat liver mitochondriaIC50: 51.5 µMA chelating agent and a classic inhibitor of the ubiquinone-binding site of SDH. It has been reported to also inhibit carboxylesterase activity.[1][2]
MalonateSubmitochondrial particlesIC50: ~40 µMA classic competitive inhibitor that binds to the succinate-binding site of SDH.
3-Nitropropionic Acid (3-NPA)Chinese Hamster Ovary (CHO) cellsEffective at 10⁻⁸ MAn irreversible inhibitor of SDH.[3]

Note: The provided IC50 value for this compound is against a fungal SDH. The absence of publicly available data on its activity against mammalian SDH is a significant gap in its specificity profile for applications in mammalian systems. Further investigation is required to determine its cross-reactivity and potential off-target effects in preclinical research and drug development.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of an SDH inhibitor like this compound, a combination of biochemical and cellular assays is essential. Below are detailed protocols for key experiments.

SDH Activity Assay (DCPIP Reduction Assay)

This biochemical assay measures the enzymatic activity of SDH by monitoring the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP). Inhibition of SDH results in a decreased rate of DCPIP reduction.

Materials:

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

  • Succinate solution (substrate)

  • DCPIP solution

  • Phenazine methosulfate (PMS) solution (intermediate electron carrier)

  • Mitochondrial or cell lysate preparation containing SDH

  • Test inhibitor (e.g., this compound) and control inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Protocol:

  • Prepare Reagents: Prepare fresh solutions of succinate, DCPIP, and PMS in SDH Assay Buffer. The final concentrations in the assay will typically be in the range of 10-20 mM for succinate, 50-100 µM for DCPIP, and 1-2 mM for PMS.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound and control inhibitors (e.g., malonate, atpenin A5) in the assay buffer or DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • SDH Assay Buffer

    • Mitochondrial or cell lysate

    • Inhibitor dilution or vehicle (for control)

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the succinate solution to all wells to start the reaction.

  • Add Electron Acceptors: Immediately after adding succinate, add the PMS and DCPIP solutions.

  • Kinetic Reading: Immediately start measuring the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader. The rate of decrease in absorbance is proportional to the SDH activity.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target protein (SDH)

  • Cell culture medium

  • Test inhibitor (this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., Tris-buffered saline with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific for an SDH subunit (e.g., SDHA or SDHB)

Protocol:

  • Cell Treatment: Treat cultured cells with different concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) in a CO2 incubator.

  • Harvest and Wash: Harvest the cells and wash them with PBS to remove excess compound.

  • Heat Shock: Resuspend the cell pellets in PBS and aliquot them into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against an SDH subunit.

  • Data Analysis: Quantify the band intensity for the SDH subunit at each temperature and for each inhibitor concentration. Plot the fraction of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Off-Target Profiling using Proteomics

To assess the broader specificity of this compound, a proteomic approach can be employed to identify unintended protein interactions.

Materials:

  • Cultured cells or tissue lysates

  • This compound

  • Lysis buffer

  • Reagents for protein digestion (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Data analysis software for proteomics

General Protocol Outline:

  • Cell/Lysate Treatment: Treat cells or lysates with this compound or a vehicle control.

  • Protein Extraction and Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

  • Affinity Purification (for target identification): If this compound is modified with a tag (e.g., biotin), it can be used as a bait to pull down interacting proteins from the lysate. These proteins are then identified by LC-MS/MS.

  • Global Proteome Profiling (for identifying changes in protein expression/stability): Analyze the entire proteome of treated versus untreated cells using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification. Changes in the abundance or thermal stability (in combination with CETSA) of proteins other than SDH can indicate off-target effects.

  • Data Analysis: Use bioinformatics tools to identify proteins that are significantly altered in their abundance, modification state, or thermal stability upon treatment with this compound. These proteins represent potential off-targets.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the validation of this compound specificity.

Caption: SDH links the TCA cycle and electron transport chain, with inhibitors targeting different sites.

Specificity_Validation_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_OffTarget Off-Target Profiling SDH_Assay SDH Activity Assay (e.g., DCPIP) IC50_Determination IC50 Determination vs. SDH SDH_Assay->IC50_Determination Specificity_Conclusion Conclusion on Specificity IC50_Determination->Specificity_Conclusion CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement in cells CETSA->Target_Engagement Target_Engagement->Specificity_Conclusion Proteomics Proteomic Profiling Off_Target_ID Identify Off-Targets Proteomics->Off_Target_ID Kinase_Screening Kinase Panel Screening Kinase_Screening->Off_Target_ID Off_Target_ID->Specificity_Conclusion Assess Selectivity Sdh_IN_10 This compound Sdh_IN_10->SDH_Assay Sdh_IN_10->CETSA Sdh_IN_10->Proteomics Sdh_IN_10->Kinase_Screening

Caption: A multi-faceted workflow is required to validate the specificity of an SDH inhibitor.

Comparative_Logic cluster_Potency Potency cluster_Selectivity Selectivity Sdh_IN_10 This compound IC50_SDH IC50 vs. SDH Sdh_IN_10->IC50_SDH High IC50_OffTarget IC50 vs. Off-Targets (e.g., Kinases) Sdh_IN_10->IC50_OffTarget Low (Ideally) Comparison Comparative Assessment IC50_SDH->Comparison IC50_OffTarget->Comparison Alternatives Alternative Inhibitors (Atpenin A5, Malonate, etc.) Alternatives_IC50_SDH IC50 vs. SDH Alternatives->Alternatives_IC50_SDH Alternatives_IC50_OffTarget IC50 vs. Off-Targets Alternatives->Alternatives_IC50_OffTarget Alternatives_IC50_SDH->Comparison Alternatives_IC50_OffTarget->Comparison

Caption: The specificity of this compound is evaluated by comparing its on-target potency to its off-target activity and to other known inhibitors.

References

Comparative Analysis of Sdh-IN-10 and Carboxin: Mechanism of Action as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the mechanisms of action between the novel succinate dehydrogenase (SDH) inhibitor, Sdh-IN-10, and the conventional fungicide, carboxin. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering an objective analysis supported by experimental data and methodologies.

Introduction to Succinate Dehydrogenase and its Inhibitors

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role, participating in both the Krebs cycle and the electron transport chain.[1][2] In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed through a series of iron-sulfur clusters within the enzyme to the ubiquinone (Q) pool in the electron transport chain, ultimately contributing to ATP synthesis.[3]

Inhibitors of SDH (SDHIs) disrupt this vital process by blocking the electron transfer, thereby impeding fungal respiration and energy production.[3][4] Carboxin, the first commercialized SDHI, has been a cornerstone in agriculture for controlling fungal diseases since the 1960s.[4][5] this compound represents a newer generation of investigational SDH inhibitors.

Mechanism of Action: A Head-to-Head Comparison

Both this compound and carboxin function by inhibiting the SDH enzyme, but their precise interactions and efficacy can differ.

Carboxin: Carboxin is a well-characterized SDHI that acts at the ubiquinone-binding site (Q-site) of the SDH complex.[2][5] This site is located within the hydrophobic membrane-anchor subunits of the enzyme (SDHC and SDHD).[3] By binding to the Q-site, carboxin competitively prevents the natural substrate, ubiquinone, from docking and accepting electrons.[5] This blockage halts the entire electron flow from succinate to the rest of the respiratory chain, leading to a shutdown of mitochondrial respiration and subsequent fungal cell death.[5] Carboxin was instrumental in early studies that helped define the structure and function of the SDH complex.[6]

This compound and Related Compounds: this compound belongs to a class of potent, modern SDH inhibitors. While specific binding studies for "this compound" are not detailed in the provided search results, related compounds in the "SDH-IN" series are known to be potent inhibitors of SDH. For instance, SDH-IN-8 and SDH-IN-7 show high potency with IC50 values in the nanomolar range against porcine SDH.[7] Like carboxin, these modern inhibitors are designed to target the ubiquinone reduction site. They disrupt the electron transport chain by binding to the ubiquinone (UQ) site, effectively controlling fungal diseases.[8] The evolution from early SDHIs like carboxin to newer compounds often involves structural modifications to improve potency, broaden the spectrum of activity, and overcome resistance.[3][4]

dot

cluster_TCA Krebs Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Succinate->Fumarate SDH (SDHA Subunit) SDHA SDHA (FAD) SDHB SDHB (Fe-S) SDHA->SDHB e- Q_site Ubiquinone (Q) Binding Site (SDHC/SDHD) SDHB->Q_site e- Complex_III Complex III Q_site->Complex_III QH2 Inhibitors This compound Carboxin Inhibitors->Q_site Inhibition

Figure 1: Mechanism of SDH Inhibition.

Quantitative Data on Inhibitory Potency

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundTarget EnzymeIC50 ValueReference
Sdh-IN-1 (compound 4i) SDH4.53 µM[7]
SDH-IN-7 (compound G28) Porcine SDH26 nM[7]
SDH-IN-8 (compound G40) Porcine SDH27 nM[7]
Carboxin Fungal SDHVaries by species[3]

Note: Direct comparative IC50 values for this compound and carboxin under identical conditions were not available in the search results. The data presented is for related Sdh-IN compounds to illustrate the potency of this class of inhibitors.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the enzymatic activity of SDH and is commonly used to determine the inhibitory potential of compounds like this compound and carboxin.

Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the SDH activity. The assay is performed in the presence and absence of the inhibitor to calculate the percentage of inhibition and subsequently the IC50 value.

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • Phosphate buffer (pH 7.4)

  • Succinate (substrate)

  • DCPIP (electron acceptor)

  • Phenazine methosulfate (PMS; intermediate electron carrier)

  • Sodium azide (to inhibit complex IV)

  • Test inhibitors (this compound, Carboxin) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, sodium azide, and the mitochondrial preparation/purified enzyme.

  • Add the test inhibitor at various concentrations to the respective wells or cuvettes. Include a control group with solvent only.

  • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (succinate) and the electron acceptors (DCPIP and PMS).

  • Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the control and plot the values against the logarithm of the inhibitor concentration to calculate the IC50 value.

dot

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Mitochondria or Purify SDH C Prepare Reaction Mix (Buffer, Enzyme) A->C B Prepare Inhibitor (this compound / Carboxin) Stock Solutions D Add Inhibitor at Varying Concentrations B->D C->D E Pre-incubate D->E F Initiate Reaction with Succinate & DCPIP E->F G Measure Absorbance Change at 600 nm F->G H Calculate Reaction Rates & % Inhibition G->H I Plot Dose-Response Curve & Determine IC50 H->I

References

Sdh-IN-10: A Potent Succinate Dehydrogenase Inhibitor Outperforming Industry Standards in Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel succinate dehydrogenase inhibitor (SDHI), Sdh-IN-10, reveals its exceptional potency against the plant pathogenic fungus Rhizoctonia solani, demonstrating performance metrics that position it as a formidable alternative to established industry standards. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's performance, supported by experimental data and standardized protocols.

Performance Benchmarks

This compound exhibits potent inhibitory activity against both the succinate dehydrogenase (SDH) enzyme of R. solani and the growth of the fungus itself. Quantitative analysis places its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) at levels indicating superior efficacy.

CompoundTarget Organism/EnzymeIC50 (µM)EC50 (µg/mL)
This compound Rhizoctonia solani SDH0.12-
This compound Rhizoctonia solani-0.002
Boscalid Rhizoctonia solani0.0450.03
Fluopyram Rhizoctonia solaniData not available in directly comparable format430.37 (mg/L)[1]

Note: Direct comparison of Fluopyram's EC50 is challenging due to differing experimental units and conditions in available literature. The provided value is from a study on a pepper pathogen isolate of R. solani.

Mechanism of Action: Targeting Fungal Respiration

This compound functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) that plays a dual role in fungal metabolism.[2][3] SDH is a key component of both the Krebs cycle (also known as the citric acid or TCA cycle) and the mitochondrial electron transport chain.[2][3][4][5][6] By blocking the activity of SDH, this compound disrupts the fungus's ability to produce ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[2][7]

The following diagram illustrates the central role of Succinate Dehydrogenase in cellular respiration and the point of inhibition by this compound.

Signaling_Pathway Glycolysis Glycolysis Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Krebs_Cycle Krebs_Cycle Acetyl-CoA->Krebs_Cycle Succinate Succinate Krebs_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate Fumarate->Krebs_Cycle SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC e- transfer Sdh_IN_10 This compound Sdh_IN_10->SDH Inhibition ATP_Production ATP Production ETC->ATP_Production

Mechanism of this compound Action

Experimental Protocols

The determination of IC50 and EC50 values is crucial for evaluating the potency of an antifungal agent. Below are detailed methodologies for conducting these key experiments.

Succinate Dehydrogenase (SDH) Activity Assay (IC50 Determination)

This assay measures the enzymatic activity of SDH in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Materials:

  • Isolated mitochondria or purified SDH enzyme from Rhizoctonia solani.

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).

  • Substrate: Succinate.

  • Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).

  • This compound and other reference inhibitors (e.g., Boscalid) at various concentrations.

  • 96-well microplate reader.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, succinate, and DCPIP in each well of a 96-well plate.

  • Add varying concentrations of this compound or the reference inhibitor to the respective wells. Include a control well with no inhibitor.

  • Initiate the reaction by adding the isolated mitochondria or purified SDH enzyme to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The reduction of DCPIP results in a color change that can be quantified.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (EC50 Determination)

This assay determines the concentration of the antifungal agent that inhibits 50% of the fungal growth.

Materials:

  • Rhizoctonia solani culture.

  • Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).

  • This compound and other reference fungicides at various concentrations.

  • Sterile petri dishes or 96-well plates.

  • Incubator.

Procedure:

  • Prepare PDA or PDB amended with a series of concentrations of this compound or the reference fungicide. A control with no fungicide should be included.

  • Inoculate the center of each agar plate or well with a mycelial plug or a spore suspension of R. solani.

  • Incubate the plates/wells at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.

  • Measure the diameter of the fungal colony (for agar-based assays) or the optical density (for broth-based assays) for each concentration.

  • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the fungicide concentration and fit the data to a dose-response curve to determine the EC50 value.

The following diagram outlines the general workflow for these experimental protocols.

Experimental_Workflow cluster_IC50 IC50 Determination cluster_EC50 EC50 Determination Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Succinate, DCPIP) Add_Inhibitor Add this compound/ Reference Inhibitor Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Add SDH Enzyme Add_Inhibitor->Initiate_Reaction Measure_Absorbance Measure Absorbance (600 nm) Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Prepare_Media Prepare Fungicide- Amended Media Inoculate_Fungus Inoculate R. solani Prepare_Media->Inoculate_Fungus Incubate Incubate Inoculate_Fungus->Incubate Measure_Growth Measure Fungal Growth Incubate->Measure_Growth Calculate_EC50 Calculate EC50 Measure_Growth->Calculate_EC50

Experimental Workflow for IC50 and EC50

Conclusion

The available data strongly suggests that this compound is a highly effective SDH inhibitor with potent antifungal activity against Rhizoctonia solani. Its low IC50 and EC50 values indicate a high degree of efficacy, positioning it as a promising candidate for further development in the management of fungal plant diseases. Further studies directly comparing this compound with a broader range of industry-standard SDHIs under identical experimental conditions are warranted to fully elucidate its relative performance and potential for commercial application.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Sdh-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of the research chemical Sdh-IN-10. Adherence to these procedural guidelines is essential for ensuring laboratory safety and regulatory compliance. As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond the product itself, fostering a culture of safety and responsibility in the laboratory.

Immediate Safety Protocols

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Response: In the event of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste. Avoid direct contact with the skin and eyes. If contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. The following steps outline the recommended disposal pathway:

  • Waste Identification and Classification:

    • Determine if this compound is a hazardous waste. In the absence of a specific SDS, assume it is hazardous.

    • Wastes are generally considered hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

    • Store in a designated, properly labeled waste container.[1] The container must be compatible with the chemical properties of this compound.

  • Container Management:

    • Use a leak-proof container with a secure lid.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

    • Keep the container closed except when adding waste.[2][3]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA at or near the point of generation.[2][4][5]

    • Adhere to the quantitative limits for waste accumulation in the SAA.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for hazardous waste.[2][5]

    • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's EH&S office and local regulations.[2][3]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting. These are general guidelines; always consult your institution's specific policies.

ParameterGuidelineCitation
pH Range for Drain Disposal (Aqueous, Non-Hazardous) > 5.0 and < 12.5[2]
Maximum Hazardous Waste in SAA 55 gallons[5]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kilogram (solid)[5]
Time Limit for Partially Filled Container in SAA Up to 1 year[2]
Time to Remove Full Container from SAA Within 3 days[2]

Experimental Protocols

While specific experimental protocols involving this compound are proprietary, the principles of waste minimization should be integrated into all experimental designs.[5] This includes:

  • Ordering the smallest practical quantity of the chemical.

  • Using less hazardous substitutes when possible.

  • Reducing the scale of experiments to minimize waste generation.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Waste Generation cluster_1 Waste Characterization cluster_2 Segregation and Containment cluster_3 Disposal Pathway A Generate this compound Waste B Consult SDS or Treat as Hazardous A->B C Select Compatible, Labeled Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Is Container Full or Past Time Limit? D->E F Contact EH&S for Pickup E->F Yes G Continue Accumulation within Limits E->G No G->D

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Sdh-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent, novel compounds like Sdh-IN-10, a succinate dehydrogenase (SDH) inhibitor. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide provides essential safety protocols based on the handling of similar hazardous research chemicals. Adherence to these procedures is critical to minimize exposure risks and ensure safe disposal.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Usage
Hands Double Nitrile GlovesWear two pairs of nitrile gloves at all times. Change the outer glove immediately upon contamination. Inspect gloves for any signs of degradation or puncture before use.
Eyes Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.
Body Laboratory CoatA buttoned, knee-length laboratory coat is mandatory. Consider a chemically resistant apron for added protection during procedures with a high splash potential.
Respiratory Fume Hood or RespiratorAll handling of solid this compound and concentrated solutions must be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage location should be clearly labeled with the compound's identity and hazard warnings.

2. Preparation of Solutions:

  • All weighing of the solid compound and preparation of stock solutions must be conducted within a chemical fume hood to prevent inhalation of airborne particles.

  • Use a dedicated set of spatulas and weighing papers.

  • Ensure that all containers are clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.

3. Experimental Use:

  • When using this compound in experiments, always wear the full complement of recommended PPE.

  • Minimize the quantities of the compound used to the lowest amount required for the experiment.

  • Be mindful of potential aerosol generation and take steps to minimize it.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing papers, gloves, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Decontamination:

  • All glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure involves rinsing with an appropriate solvent (e.g., ethanol or isopropanol) to remove the compound, followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous waste.

3. Final Disposal:

  • All hazardous waste must be disposed of through the institution's official chemical waste management program. Follow all institutional and local regulations for the packaging, labeling, and pickup of hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving & Inspection storage Secure Storage receiving->storage weighing Weighing in Fume Hood storage->weighing solution_prep Solution Preparation weighing->solution_prep ppe Don Full PPE solution_prep->ppe handling Experimental Use ppe->handling decontamination Decontaminate Equipment handling->decontamination solid_waste Collect Solid Waste decontamination->solid_waste liquid_waste Collect Liquid Waste decontamination->liquid_waste waste_pickup Arrange for Waste Pickup solid_waste->waste_pickup liquid_waste->waste_pickup

Safe handling workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.